Technical Documentation Center

5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
  • CAS: 861106-93-6

Core Science & Biosynthesis

Foundational

Introduction: The Benzoxazinone Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to 5-Bromo-1H-benzo[d]oxazin-2(4H)-one: Synthesis, History, and Applications in Medicinal Chemistry The landscape of medicinal chemistry is continually shaped by the discovery and utilization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-1H-benzo[d]oxazin-2(4H)-one: Synthesis, History, and Applications in Medicinal Chemistry

The landscape of medicinal chemistry is continually shaped by the discovery and utilization of "privileged scaffolds" – molecular frameworks that can interact with a variety of biological targets. One such scaffold is the benzoxazinone core, a heterocyclic system that has garnered significant attention for its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzoxazinones have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-tuberculosis, and anticancer properties.[2] The versatility of the benzoxazinone skeleton, coupled with its amenability to chemical modification, makes it a fertile ground for the development of novel therapeutics.[1]

This guide focuses on a specific, yet highly valuable, derivative: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one . While not a therapeutic agent in itself, this compound serves as a critical intermediate in the synthesis of more complex molecules. Its strategic bromine substitution provides a reactive handle for medicinal chemists to elaborate the core structure, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This document provides a comprehensive overview of the history, synthesis, and applications of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one, tailored for researchers and professionals in the field of drug development.

A Reconstructed History: The Emergence of a Versatile Building Block

A definitive, singular "discovery" paper for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is not readily apparent in the scientific literature. Its emergence is more of a logical progression stemming from the broader development of synthetic methodologies for benzoxazinones and halogenated aromatic compounds. The history of this specific molecule is therefore best understood as an intersection of established chemical principles rather than a singular breakthrough.

The synthesis of the parent benzoxazinone ring system has been an area of active research for decades, with numerous methods developed for the cyclization of precursors such as anthranilic acids or 2-aminobenzyl alcohols.[3][4][5] Concurrently, the introduction of bromine atoms onto aromatic rings has long been a fundamental transformation in organic synthesis, often employed to modulate the electronic properties of a molecule or to provide a site for further functionalization.

Given this context, the first synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one was likely achieved through the now-classical approach of cyclizing a suitably substituted precursor, namely 2-amino-5-bromobenzyl alcohol . This precursor itself can be readily prepared from commercially available 2-amino-5-bromobenzoic acid.[6] The cyclization step to form the oxazinone ring is typically accomplished using a phosgene equivalent, such as triphosgene or carbonyldiimidazole, which provides the necessary carbonyl group to close the six-membered ring. The CAS number assigned to this compound, 861106-93-6, suggests its formal identification and entry into chemical databases occurred in the 21st century, reflecting its modern utility as a synthetic building block.[7][8]

Synthesis and Characterization

The synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is a two-step process starting from readily available materials. The key steps involve the reduction of a carboxylic acid to an alcohol, followed by a cyclization reaction to form the heterocyclic ring.

Part 1: Synthesis of 2-Amino-5-bromobenzyl alcohol

The precursor, 2-amino-5-bromobenzyl alcohol, is prepared by the reduction of 2-amino-5-bromobenzoic acid. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[6]

Experimental Protocol:

  • To a stirred solution of 2-amino-5-bromobenzoic acid (1.0 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting suspension to remove the aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-amino-5-bromobenzyl alcohol.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the desired alcohol as a solid.[6]

Part 2: Synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

The cyclization of 2-amino-5-bromobenzyl alcohol to the target benzoxazinone is achieved by reaction with a phosgene equivalent. Triphosgene is a safer and more convenient alternative to phosgene gas.

Experimental Protocol:

  • Dissolve 2-amino-5-bromobenzyl alcohol (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or THF, under an inert atmosphere.

  • Cool the solution in an ice bath and add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents).

  • To this stirred solution, add a solution of triphosgene (0.4 equivalents) in the same solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1H-benzo[d]oxazin-2(4H)-one.

Synthesis Workflow Diagram

Synthesis_Workflow start 2-Amino-5-bromobenzoic acid intermediate 2-Amino-5-bromobenzyl alcohol start->intermediate LiAlH₄, THF product 5-Bromo-1H-benzo[d]oxazin-2(4H)-one intermediate->product Triphosgene, Base

Caption: Synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
CAS Number 861106-93-6[7][8]
Appearance Solid
Storage Conditions 2-8°C, under inert gas, protected from light

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one lies in its role as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of the bromine atom at the 5-position is of key strategic importance for several reasons:

  • A Handle for Cross-Coupling Reactions: The bromo-substituent serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This capability is crucial for building molecular diversity and exploring the structure-activity relationships of a given pharmacophore.

  • Modulation of Physicochemical Properties: The introduction of a bromine atom can influence the lipophilicity and electronic properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile.

  • Vector for Further Functionalization: The aromatic ring can be further functionalized through reactions such as nitration or acylation, with the bromo-substituent potentially directing the regioselectivity of these transformations.

While specific drugs that are commercialized directly from this starting material are not prominently documented, the broader class of benzoxazinone derivatives has shown significant therapeutic potential. For instance, various substituted benzoxazinones have been investigated as PI3K/mTOR dual inhibitors for cancer therapy, CDK9 inhibitors for hematologic malignancies, and β2-adrenoceptor agonists for respiratory diseases.[9][10][11] The 5-bromo-substituted benzoxazinone provides a key starting point for the synthesis of libraries of compounds to be screened for such activities.

Diagram of Medicinal Chemistry Applications

MedChem_Applications cluster_reactions Chemical Modifications start 5-Bromo-1H-benzo[d]oxazin-2(4H)-one suzuki Suzuki Coupling (Aryl, Heteroaryl) start->suzuki Pd catalyst sonogashira Sonogashira Coupling (Alkynyl) start->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (Amino) start->buchwald Pd catalyst library Diverse Compound Library suzuki->library sonogashira->library buchwald->library screening Biological Screening library->screening lead_opt Lead Optimization screening->lead_opt

Caption: Role as a scaffold in medicinal chemistry.

Conclusion

5-Bromo-1H-benzo[d]oxazin-2(4H)-one stands as a testament to the importance of versatile building blocks in modern drug discovery. While its own history may be one of quiet emergence from the annals of synthetic organic chemistry, its value to the medicinal chemist is significant. The strategic placement of a bromine atom on the robust benzoxazinone scaffold provides a powerful tool for the generation of molecular diversity. As the quest for novel therapeutics continues, the demand for such well-designed, functionalized intermediates will undoubtedly grow, ensuring that 5-Bromo-1H-benzo[d]oxazin-2(4H)-one remains a relevant and valuable compound in the arsenal of drug development professionals.

References

  • Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250. Link

  • MySkinRecipes. (n.d.). 5-Bromo-1H-benzo[d][6][7]oxazin-2(4H)-one. Retrieved February 15, 2026, from [Link]

  • Reagentia. (n.d.). 5-Bromo-1,4-Dihydro-2H-Benzo[D][6][7]Oxazin-2-One. Retrieved February 15, 2026, from [Link]

  • Jongcharoenkamol, J., Saewa, R., Intasri, A., Kerdphon, S., & et al. (2020). Commercial Copper-Catalyzed Aerobic Oxidative Synthesis of 4H-3,1-Benzoxazine and Their Effects on Anti-Inflammatory Genes Expression. ResearchGate. Link

  • Al-Rawi, J. M. A., & Dawood, M. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 553-560. Link

  • Al-Tel, T. H. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Link

  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686. Link

  • Chen, Y., et al. (2022). Discovery of 2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461. Link

  • Asif, M. (2015). A review on medicinal importance of benzisoxazole. MedChemComm, 6(5), 755-777. Link

  • Li, J., et al. (2024). Discovery and Identification of Novel 5-Hydroxy-4 H-benzo[6][8]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 67(4), 2986-3003. Link

  • Various Authors. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(29), 4887-4907. Link

Sources

Exploratory

Introduction: The Benzoxazinone Scaffold and the Rationale for Bromination

An In-Depth Technical Guide to the Foundational Studies of Brominated Benzoxazinone Derivatives The 1,4-benzoxazinone core is a privileged heterocyclic scaffold found in both natural products and synthetic compounds of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Foundational Studies of Brominated Benzoxazinone Derivatives

The 1,4-benzoxazinone core is a privileged heterocyclic scaffold found in both natural products and synthetic compounds of significant pharmacological interest.[1][2] The (2H)-1,4-benzoxazin-3(4H)-one ring system, in particular, is present in a number of biologically active natural products, including the phytoalexins of grasses, which are compounds produced by plants to defend against pathogens.[3][4] This natural precedent has spurred considerable research into the synthesis and biological evaluation of benzoxazinone derivatives.[4][5] These compounds are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][6][7][8]

In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. Halogenation, and specifically bromination, is a classic and effective strategy to modulate a molecule's physicochemical properties. The introduction of a bromine atom can enhance a compound's lipophilicity, thereby potentially improving its membrane permeability and bioavailability. It can also influence metabolic stability by blocking sites susceptible to oxidative metabolism and alter the electronic nature of the aromatic ring, which can fine-tune binding interactions with biological targets. This guide delves into the early, foundational studies that first explored the synthesis, characterization, and preliminary biological assessment of brominated benzoxazinone derivatives, laying the groundwork for subsequent drug development efforts.

Early Synthetic Approaches: Electrophilic Aromatic Substitution

The earliest and most direct method for synthesizing brominated benzoxazinones was through the electrophilic aromatic substitution of the parent (2H)-1,4-benzoxazin-3(4H)-one scaffold. Foundational work in this area demonstrated that the regiochemical outcome of the bromination was highly dependent on the reaction conditions, particularly the choice of solvent.[3] This solvent-dependent selectivity provided early researchers with crucial tools to access different constitutional isomers for biological testing.

Causality of Experimental Choices: Solvent-Dependent Regioselectivity

The directing effects of the substituents on the benzoxazinone ring govern the position of electrophilic attack. The amide nitrogen is an activating, ortho-, para-directing group, while the acyl group is deactivating and meta-directing. The outcome of bromination is a delicate balance of these electronic influences and the reaction conditions.

  • Polar Protic Solvents (e.g., Glacial Acetic Acid): In a polar solvent like acetic acid, the electrophile (Br₂) is polarized, and the intermediate carbocation (sigma complex) is effectively stabilized. This environment favors the formation of the thermodynamically more stable product, which, in early studies, was found to be the 6-bromo isomer.[3] Further reaction under these conditions leads to the 6,7-dibromo derivative.[3]

  • Non-Polar Solvents (e.g., Chloroform): In a non-polar solvent like chloroform, the reaction proceeds under kinetic control. The solvent is less able to stabilize the charged intermediates, leading to a different regiochemical outcome. Early work showed that this condition predominantly yields the 7-bromo derivative, suggesting a different transition state is favored.[3]

The ability to selectively synthesize either the 6-bromo or 7-bromo isomer simply by changing the solvent was a key insight from these early investigations, enabling the first explorations into structure-activity relationships.

G cluster_0 Bromination Pathways of (2H)-1,4-Benzoxazin-3(4H)-one cluster_1 Condition 1 cluster_2 Condition 2 start (2H)-1,4-Benzoxazin-3(4H)-one cond1 Br₂ in Glacial Acetic Acid start->cond1 cond2 Br₂ in Chloroform start->cond2 prod1 6-Bromo Derivative (Major Product) cond1->prod1 prod2 6,7-Dibromo Derivative (Further Bromination) prod1->prod2 Excess Br₂ prod3 7-Bromo Derivative (Major Product) cond2->prod3

Caption: Solvent-dependent regioselective bromination pathways.[3]

Experimental Protocols

The following protocols are representative of the methodologies described in early literature for the selective bromination of (2H)-1,4-benzoxazin-3(4H)-one.[3]

Protocol 1: Synthesis of 6-Bromo-(2H)-1,4-benzoxazin-3(4H)-one

  • Dissolution: Dissolve (2H)-1,4-benzoxazin-3(4H)-one (1 equivalent) in glacial acetic acid at room temperature.

  • Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture with stirring.

  • Reaction: Continue stirring at room temperature for the time specified in the original literature (typically several hours) until analysis (e.g., by TLC) indicates consumption of the starting material.

  • Workup: Pour the reaction mixture into a large volume of cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 6-bromo derivative.

Protocol 2: Synthesis of 7-Bromo-(2H)-1,4-benzoxazin-3(4H)-one

  • Dissolution: Dissolve (2H)-1,4-benzoxazin-3(4H)-one (1 equivalent) in chloroform at room temperature.

  • Addition of Bromine: Add a solution of bromine (1 equivalent) in chloroform dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature for the prescribed duration.

  • Workup: Wash the reaction mixture sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess bromine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization to obtain the pure 7-bromo derivative.

Table 1: Summary of Bromination Reaction Outcomes
Brominating AgentSolventMajor Product(s)Reference
Bromine (Br₂)Glacial Acetic Acid6-Bromo, then 6,7-Dibromo[3]
Bromine (Br₂)Chloroform7-Bromo[3]

Physicochemical Characterization in Early Studies

The unambiguous identification of the brominated isomers was a significant challenge that was overcome by the application of emerging spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy was paramount for structure elucidation. A key technique reported was the use of the nuclear Overhauser effect (nOe) .[3] By irradiating the N-H proton signal, an enhancement of the signal for the spatially proximate H-5 proton could be observed.[3] This allowed for the definitive assignment of the H-5 signal. Once H-5 was identified, the substitution pattern on the aromatic ring could be confidently determined, distinguishing the 6-bromo from the 7-bromo isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy was routinely used to confirm the presence of key functional groups, such as the N-H stretch and the characteristic lactam carbonyl (C=O) stretch of the benzoxazinone ring.

  • Mass Spectrometry (MS): Mass spectrometry provided crucial confirmation of the molecular weight. The presence of bromine was easily identified due to its characteristic isotopic signature (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a distinctive M+ and M+2 pattern in the mass spectrum.

Preliminary Biological Evaluation

The initial impetus for synthesizing brominated benzoxazinones was often tied to the search for novel antimicrobial and antifungal agents, inspired by the bioactivity of related natural products.[3][4]

Antifungal and Antimicrobial Screening

Much of the early synthetic work was explicitly performed in the context of preparing potential antifungal agents modeled on naturally occurring phytoalexins.[3] While detailed screening data for the specific bromo-derivatives is sparse in the foundational literature, this goal directed the synthetic efforts. The broader class of 1,3-benzoxazine derivatives has been shown to possess significant antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria and fungal strains.[1]

Enzyme Inhibition Studies

A more concrete example of early biological evaluation comes from studies on enzyme inhibition. A series of benzoxazinone derivatives were synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[9] This work provided early quantitative data on the impact of halogen substitution.

G E Enzyme (E) (α-Chymotrypsin) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (Brominated Benzoxazinone) P Products (P) ES->P Reaction

Caption: Mechanism of competitive enzyme inhibition by benzoxazinone derivatives.[9]

The study found that halogen substitution at the phenyl ring attached to the benzoxazinone core influenced inhibitory activity. While fluoro and chloro substituents generally conferred greater potency, the bromo-substituted derivatives also demonstrated significant inhibition of α-chymotrypsin.[9]

Table 2: α-Chymotrypsin Inhibition by Halogenated Benzoxazinone Derivatives
Compound SubstituentInhibition TypeIC₅₀ (µM)Reference
2-FluorophenylCompetitive6.5 ± 0.1[9]
3-FluorophenylCompetitive10.3 ± 0.2[9]
2-ChlorophenylCompetitive11.2 ± 0.1[9]
3-BromophenylMixed-type27.4 ± 0.3[9]
4-BromophenylNon-competitive41.5 ± 0.5[9]

Note: The table presents a selection of compounds from the study to illustrate the effect of halogenation. IC₅₀ is the half-maximal inhibitory concentration.

These preliminary structure-activity relationship (SAR) studies indicated that the position and nature of the halogen substituent were critical determinants of biological activity, providing a valuable starting point for future optimization.[9]

Conclusion and Future Outlook

The early studies on brominated benzoxazinone derivatives were pivotal, establishing fundamental principles that continue to inform the field. Researchers successfully developed regioselective bromination protocols by demonstrating a nuanced understanding of solvent effects on electrophilic aromatic substitution. Furthermore, the application of advanced spectroscopic methods, particularly the nuclear Overhauser effect, was crucial for the definitive structural characterization of the resulting isomers.

These foundational investigations confirmed that bromination is a viable strategy for modifying the benzoxazinone scaffold and provided the first insights into how such modifications impact biological activity, as seen in enzyme inhibition assays. This early work created a robust platform for the subsequent development of more complex benzoxazinone derivatives for a wide range of applications, from potential therapeutics to advanced agrochemicals.[10][11] The principles uncovered in these initial studies remain a testament to the enduring value of fundamental research in synthetic and medicinal chemistry.

References

  • Al-Ostath, A., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 28(15), 5885. [Link]

  • Kumar, R., & Siddiqui, N. (2018). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. International Journal of Drug Research and Technology, 8(1), 1-10. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 139-148. [Link]

  • Prager, R. H., & Williams, C. M. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-683. [Link]

  • Kumar, A., & Kumar, S. (2013). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 5(4), 309-316. [Link]

  • Moussa, Z., & Ramanathan, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 1. [Link]

  • Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 79(597), 441-446. [Link]

  • Marzouk, M. I. (2015). Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity. Heterocycles, 91(7), 1398-1413. [Link]

  • El-Hamouly, W. S., & El-Khamry, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved February 15, 2026, from [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6-s), 1-4. [Link]

  • Guguloth, V. (2021). SYNTHESIS OF A NOVEL DERIVATIVES OF[1][3]BENZOXAZINONE. Rasayan Journal of Chemistry, 14(1), 448-453. [Link]

  • Nefisath, U., et al. (2014). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 13(2), 49-57. [Link]

  • Macías, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 8(1), 135-148. [Link]

  • Yu, D., et al. (2017). Characterization of brominated flame retardants from e-waste components in China. Waste Management, 68, 498-507. [Link]

  • Wang, T., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(42), 15423-15435. [Link]

  • Moussa, Z., & Ramanathan, M. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 1. [Link]

Sources

Foundational

A Strategic Guide to Elucidating the Mechanism of Action of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

Abstract The 1H-benzo[d]oxazin-2(4H)-one core represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] This guide focuses on a specific,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-benzo[d]oxazin-2(4H)-one core represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] This guide focuses on a specific, yet under-characterized member of this family: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one. Despite its commercial availability, its biological profile and mechanism of action remain unexplored. This document provides a comprehensive, technically-grounded strategic workflow for researchers and drug development professionals to systematically investigate and elucidate the potential therapeutic mechanism of this compound. We will proceed from broad phenotypic screening to specific target identification and detailed pathway analysis, outlining the causal logic behind each experimental choice.

Introduction: The Benzoxazinone Scaffold and the Unexplored Potential of the 5-Bromo Derivative

The benzoxazinone heterocyclic system is a cornerstone in the development of biologically active compounds.[3] Its structural rigidity and capacity for diverse functionalization have led to the discovery of derivatives with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][4][5] The benzoxazinone moiety is often considered a bioisosteric surrogate for phenol or catechol groups, enhancing metabolic stability while maintaining key molecular interactions.[1][6]

The subject of this guide, 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (henceforth referred to as C8H6BrNO2), is a halogenated derivative within this class. The introduction of a bromine atom at the 5-position is significant; it increases lipophilicity, which can enhance membrane permeability, and provides a potential handle for metabolic enzymes or a key interaction point with a biological target. While its chemical properties are documented, its biological activity is a tabula rasa.[7] This guide presents a logical, multi-phased research plan to unlock its therapeutic potential.

Phase I: Hypothesis Generation and Broad Phenotypic Screening

Given the established polypharmacology of the benzoxazinone scaffold, a broad, unbiased screening approach is the most logical starting point. The goal of this phase is to identify a consistent and potent phenotypic effect that can guide subsequent, more focused mechanistic studies.

Foundational Hypotheses

Based on extensive literature reviews of related analogs, we can formulate three primary hypotheses for the activity of C8H6BrNO2:

  • Hypothesis 1: Anti-inflammatory Activity. Many benzoxazinone and quinazolinone derivatives exhibit significant anti-inflammatory properties.[4][8]

  • Hypothesis 2: Anti-proliferative/Anticancer Activity. The scaffold is present in numerous compounds with reported anticancer and enzyme-inhibitory activity against targets relevant to oncology.[2][5]

  • Hypothesis 3: Neurological or CNS Activity. The ability of related scaffolds to interact with key receptors in the central nervous system, such as serotonin and dopamine receptors, warrants investigation.[1][6]

Experimental Workflow: Phenotypic Screening Cascade

The initial screening will be conducted across a diverse panel of cell-based assays to efficiently test our primary hypotheses.

Diagram: Phase I Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Phase I: Phenotypic Screening cluster_2 Data Analysis & Hypothesis Refinement Compound C8H6BrNO2 Stock (DMSO, 10mM) Cytotoxicity Cytotoxicity Screen (NCI-60 Panel or similar) Compound->Cytotoxicity AntiInflam Anti-Inflammatory Assay (LPS-stimulated RAW 264.7) Compound->AntiInflam Antimicrobial Antimicrobial Screen (Gram+/Gram- Bacteria) Compound->Antimicrobial Analysis Determine IC50 / MIC Identify Primary 'Hit' Phenotype Cytotoxicity->Analysis AntiInflam->Analysis Antimicrobial->Analysis GoNoGo GoNoGo Analysis->GoNoGo Proceed to Phase II?

Caption: A screening cascade to identify the primary biological effect of C8H6BrNO2.

Detailed Experimental Protocols

Protocol 2.3.1: Cytotoxicity Screening

  • Objective: To determine the compound's anti-proliferative effect across a panel of human cancer cell lines.

  • Methodology:

    • Cell Lines: Utilize a diverse panel, such as the NCI-60 or a custom panel including lines from lung (A549), breast (MCF-7), colon (HCT116), and leukemia (K562).

    • Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

    • Treatment: Prepare a serial dilution of C8H6BrNO2 (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Viability Assay: Use a Resazurin-based assay (e.g., alamarBlue) or MTS assay to quantify cell viability according to the manufacturer's protocol.

    • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol 2.3.2: Anti-Inflammatory Assay (Nitric Oxide Production)

  • Objective: To assess the compound's ability to inhibit the inflammatory response in macrophages.

  • Methodology:

    • Cell Line: Use the murine macrophage cell line RAW 264.7.

    • Plating: Seed cells in a 96-well plate and incubate for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of C8H6BrNO2 for 1 hour.

    • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include wells with cells only, cells + DMSO, cells + LPS + DMSO, and cells + LPS + positive control (e.g., Dexamethasone).

    • Incubation: Incubate for 24 hours.

    • Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.

    • Data Analysis: Calculate the percentage inhibition of nitrite production relative to the LPS-stimulated control. Determine the IC50 value. A concurrent cell viability assay must be performed to rule out cytotoxicity as the cause of reduced nitrite levels.

Phase II: Target Identification and Mechanistic Elucidation

The results from Phase I will dictate the direction of this phase. Let us assume the primary "hit" from screening was potent anti-inflammatory activity with an IC50 < 10 µM and low cytotoxicity. Our focus now shifts to identifying the molecular target(s) within key inflammatory signaling pathways.

Investigating Key Inflammatory Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation. We will investigate the effect of C8H6BrNO2 on these pathways.

Protocol 3.1.1: Western Blot Analysis of NF-κB and MAPK Pathways

  • Objective: To determine if the compound inhibits LPS-induced activation of NF-κB (p65 phosphorylation) and MAPKs (p38, ERK, JNK phosphorylation).

  • Methodology:

    • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with an effective concentration of C8H6BrNO2 (e.g., its IC50 and 2x IC50) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

    • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk.

      • Probe with primary antibodies against: phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, and β-actin (as a loading control).

      • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their total protein counterparts.

Data Interpretation and Pathway Visualization

If the Western blot results show that C8H6BrNO2 inhibits the phosphorylation of p65, it suggests the compound acts on a target upstream in the NF-κB pathway (e.g., IKK kinase or upstream signaling components).

Diagram: Hypothesized NF-κB Pathway Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Adaptor Proteins IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB_p50 p50 NFkB_p65 p65 p_NFkB_p65 p-p65 IkB->p_NFkB_p65 Releases Compound C8H6BrNO2 Compound->IKK Potential Inhibition? p_NFkB_p50 p50 DNA DNA p_NFkB_p50->DNA p_NFkB_p65->DNA Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) DNA->Gene

Caption: Potential mechanism: C8H6BrNO2 inhibits an upstream kinase like IKK, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Quantitative Data Summary

All quantitative data should be meticulously organized to compare potency and selectivity.

Experiment Cell Line Parameter Measured Hypothetical Result for C8H6BrNO2 Positive Control
CytotoxicityMCF-7IC50 (µM)> 100Doxorubicin (0.1 µM)
CytotoxicityA549IC50 (µM)> 100Doxorubicin (0.5 µM)
Anti-InflammatoryRAW 264.7NO Inhibition IC50 (µM)8.5Dexamethasone (1 µM)
Target AnalysisRAW 264.7p-p65 Inhibition at 10µM75% reductionIKK Inhibitor (90% reduction)

Conclusion and Future Directions

This guide outlines a systematic and logical progression for discovering the mechanism of action of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one. By starting with broad phenotypic screening and iteratively narrowing the focus based on empirical data, researchers can efficiently move from a compound of unknown function to one with a well-defined mechanistic hypothesis.

Assuming the compound is confirmed as an NF-κB pathway inhibitor, future directions would include:

  • Direct Target Identification: Employing techniques such as affinity chromatography-mass spectrometry or thermal shift assays to identify the specific protein target (e.g., IKKβ).

  • Enzyme Kinetics: If the target is an enzyme, performing kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of C8H6BrNO2 to improve potency and selectivity.

  • In Vivo Validation: Testing the compound in animal models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to confirm its efficacy.

This rigorous, multi-faceted approach ensures that the investigation is built on a foundation of scientific integrity, providing trustworthy and actionable insights for the drug development pipeline.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link: https://www.jocpr.com/articles/pharmacological-profile-of-benzoxazines-a-short-review.pdf]
  • Poupaert, J. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885. [Link: https://pubmed.ncbi.nlm.nih.gov/15853702/]
  • Faid-Allah, H. M., et al. (2015). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Journal of the Brazilian Chemical Society, 26(8), 1545-1557. [Link: https://www.jstage.jst.go.jp/article/jbc/26/8/26_1545/_article]
  • Rostom, S. A. F., et al. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Archives of Pharmacal Research, 34(7), 1085-1097. [Link: https://link.springer.com/article/10.1007/s12272-011-0705-z]
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link: https://www.ijnc.ir/article_101569.html]
  • Singh, P., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link: https://www.mdpi.com/1420-3049/29/1/123]
  • Li, Y., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(1), 138-159. [Link: https://pubmed.ncbi.nlm.nih.gov/34000922/]
  • Poupaert, J. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate. [Link: https://www.researchgate.net/publication/7966956_23H-Benzoxazolone_and_Bioisosters_as_Privileged_Scaffold_in_the_Design_of_Pharmacological_Probes]
  • Kumar, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(49), 29348-29363. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8047910/]
  • MySkinRecipes. (n.d.). 5-Bromo-1H-benzo[d][3][4]oxazin-2(4H)-one. Retrieved February 12, 2024, from [https://www.myskinrecipes.com/shop/th/products/154915-5-bromo-1h-benzo-d-1-3-oxazin-2-4h-one]

Sources

Exploratory

Technical Guide: Preliminary Biological Screening of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

The following technical guide details the preliminary biological screening of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one , a halogenated benzoxazinone derivative. This guide is structured for drug discovery professionals and em...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary biological screening of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one , a halogenated benzoxazinone derivative.

This guide is structured for drug discovery professionals and emphasizes the compound's potential as a covalent serine protease inhibitor and antimicrobial agent , consistent with the pharmacophore properties of the benzoxazinone scaffold.

Executive Summary & Compound Profile

5-Bromo-1H-benzo[d]oxazin-2(4H)-one belongs to a class of heterocyclic compounds known as benzoxazinones. These scaffolds are chemically distinct due to their cyclic carbamate/lactone functionalities, which often act as "suicide substrates" or covalent modifiers of serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin). The 5-bromo substituent introduces a halogen handle that modulates lipophilicity (


) and provides a site for halogen bonding within active pockets.

Primary Screening Objectives:

  • Enzymatic Inhibition: Assess covalent inhibition potential against serine proteases.

  • Antimicrobial Efficacy: Determine Minimum Inhibitory Concentration (MIC) against standard bacterial strains.

  • Selectivity & Safety: Evaluate cytotoxicity in mammalian cell lines to rule out non-specific reactivity.

Chemical Handling & Stability (Critical)
  • Solubility: High solubility in DMSO; poor stability in aqueous buffers at alkaline pH.

  • Hydrolysis Risk: The oxazinone ring is susceptible to nucleophilic attack by water (hydrolysis).

  • Protocol Adjustment: All working solutions must be prepared immediately prior to use . Avoid storing aqueous dilutions.

In Silico Profiling (Pre-Screening)

Before wet-lab screening, computational modeling is required to prioritize biological targets.

Molecular Docking Protocol
  • Software: Schrödinger Glide / AutoDock Vina.

  • Targets:

    • Human Leukocyte Elastase (HLE) (PDB ID: 1HNE) – Primary target for benzoxazinones.

    • Cathepsin G (PDB ID: 1CGH).

  • Mechanism to Model: Covalent docking. The nucleophilic Serine-195 hydroxyl group attacks the carbonyl carbon (C-2 or C-4 depending on isomer), leading to ring opening and acyl-enzyme formation.

  • Success Metric: Binding energy < -7.0 kcal/mol and distance between Ser-195 oxygen and Carbonyl Carbon < 3.5 Å.

Primary Module: Serine Protease Inhibition Assay

This assay is the "gold standard" for benzoxazinones. It quantifies the compound's ability to acylate the active site serine, inhibiting the enzyme.

Principle

The compound competes with a chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA). Enzyme activity releases p-nitroaniline (pNA), measurable at 405 nm. Inhibition results in reduced absorbance.

Materials
  • Enzyme: Human Leukocyte Elastase (HLE) (0.5 units/mL).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HLE).

  • Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.

  • Control: Sivelestat (Positive Control).

Step-by-Step Protocol
  • Preparation: Dissolve 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in 100% DMSO to 10 mM stock.

  • Dilution: Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer. Note: Keep DMSO concentration constant < 1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical Step):

    • Add 10 µL of Compound solution to 80 µL of Enzyme solution in a 96-well plate.

    • Incubate at 37°C for 15 minutes . This allows the covalent acyl-enzyme complex to form.

  • Reaction Initiation: Add 10 µL of Substrate (final conc. 0.5 mM).[1]

  • Measurement: Monitor Absorbance (OD405) kinetically every 30 seconds for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) and determine 
    
    
    
    using non-linear regression (GraphPad Prism).

Validation Check: If


 shifts significantly with longer pre-incubation times (e.g., 15 min vs 60 min), the inhibition is time-dependent (covalent) .

Secondary Module: Antimicrobial Susceptibility

Benzoxazinones often exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or metabolic enzymes.

Protocol: Microbroth Dilution (CLSI Guidelines)
  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well plates.

    • Add 1 µL of compound (DMSO stock) to achieve final concentrations of 64 µg/mL to 0.125 µg/mL.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity.

    • MIC: Lowest concentration with no visible growth.

    • MBC (Optional): Plate 10 µL from clear wells onto agar; lowest concentration with 99.9% killing.

Safety Module: Cytotoxicity (MTT Assay)

To ensure the compound targets enzymes/bacteria and not general cellular machinery, selectivity must be established.

Protocol
  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

  • Seeding: 5,000 cells/well in DMEM + 10% FBS; incubate 24h.

  • Treatment: Treat with compound (1–100 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation:

    
    
    
  • Selectivity Index (SI):

    
    . An 
    
    
    
    indicates a promising therapeutic window.

Visualization of Screening Workflow & Mechanism

The following diagram illustrates the parallel screening workflow and the specific chemical mechanism of serine protease inhibition (acyl-enzyme formation).

ScreeningWorkflow cluster_InSilico Phase 1: In Silico cluster_WetLab Phase 2: Wet-Lab Screening Start 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (DMSO Stock) Docking Docking: HLE / Cathepsin G (Covalent Mode) Start->Docking ADMET ADMET Prediction (LogP, Solubility) Start->ADMET EnzymeAssay Enzyme Inhibition Assay (Spectrophotometric) Start->EnzymeAssay Microbio Antimicrobial Screen (MIC Determination) Start->Microbio Cyto Cytotoxicity (MTT) (HEK293 Cells) Start->Cyto Docking->EnzymeAssay Prioritize Targets Analysis Data Synthesis: IC50, MIC, Selectivity Index EnzymeAssay->Analysis Mechanism Mechanism: Nucleophilic Attack -> Ring Opening -> Acyl-Enzyme EnzymeAssay->Mechanism Validates Microbio->Analysis Cyto->Analysis

Figure 1: Integrated screening workflow for benzoxazinone derivatives, highlighting the transition from computational prediction to multi-parametric biological validation.

Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure comparability with literature values.

Assay TypeTarget / StrainMetricResultReference Control
Enzyme Inhibition Human Leukocyte Elastase

(µM)
[Experimental]Sivelestat (

µM)
Enzyme Inhibition Chymotrypsin

(µM)
[Experimental]Chymostatin
Antimicrobial S. aureus (ATCC 29213)MIC (µg/mL)[Experimental]Vancomycin
Cytotoxicity HEK293 Cells

(µM)
[Experimental]Doxorubicin

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols: Evaluation of Anticancer Activity of Benzoxazinone Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10752644: 5-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Retrieved from

  • Zhang, Y., et al. (2025).[1] Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. PubMed Central. Retrieved from

  • BroadPharm. (2022).[4] Protocol for Cell Viability Assays (MTT/MTS). Retrieved from

  • Asian Journal of Chemistry. (2015). Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. Retrieved from

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

Executive Summary This technical guide provides a comprehensive protocol for the structural characterization of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one , a pharmacologically relevant scaffold exhibiting cyclic carbamate func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive protocol for the structural characterization of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one , a pharmacologically relevant scaffold exhibiting cyclic carbamate functionality and halogen-bonding potential. Designed for medicinal chemists and crystallographers, this document details the workflow from single-crystal growth to advanced refinement strategies using SHELXL. Special emphasis is placed on the analysis of non-covalent interactions—specifically the interplay between classical hydrogen bonding and


-hole driven halogen bonding—which are critical for understanding the solid-state stability and bioavailability of benzoxazinone derivatives.

Chemical Context & Significance

The 1,4-dihydro-2H-3,1-benzoxazin-2-one core (often chemically equivalent to the requested nomenclature) represents a privileged structure in drug discovery, serving as a precursor to quinazolinones and acting as a potent inhibitor of serine proteases.

The inclusion of a bromine atom at the C5 position introduces a site for Type II Halogen Bonding . In the solid state, the high polarizability of the C-Br bond creates a region of positive electrostatic potential (the


-hole) on the extension of the bond axis, capable of interacting with nucleophiles (e.g., carbonyl oxygens) on neighboring molecules. This interaction is a pivotal design element for crystal engineering and enhancing ligand-target binding affinity.

Experimental Protocol: Synthesis to Diffraction

Synthesis & Crystallization Strategy

To obtain diffraction-quality crystals, purity is paramount. The synthesis typically involves the cyclization of 2-amino-6-bromobenzyl alcohol using carbonyldiimidazole (CDI) or triphosgene.

Crystallization Workflow:

  • Solvent Selection: Benzoxazinones are moderately polar. Ideal solvent systems include Ethyl Acetate/Hexane or Methanol/Dichloromethane.

  • Method: Vapor Diffusion is preferred over slow evaporation to minimize defects.

    • Inner Vial: 20 mg of target dissolved in 1 mL THF or DCM.

    • Outer Vial: 5 mL Pentane or Diethyl Ether (precipitant).

    • Condition: Sealed at 4°C for 48–72 hours.

  • Crystal Harvest: Select block-like or prismatic crystals (

    
     mm) exhibiting sharp extinction under polarized light. Avoid needles if possible, as they often suffer from stacking faults.
    
Data Collection Parameters

For precise determination of halogen bond distances, data collection at cryogenic temperatures is mandatory to reduce thermal diffuse scattering.

ParameterSpecificationRationale
Temperature 100 K (Liquid

stream)
Minimizes thermal ellipsoids; essential for observing weak Br···O interactions.
Radiation Source Mo K

(

Å)
Br absorbs Cu radiation heavily (

is high); Mo minimizes absorption errors.
Resolution

Å or better
Required to resolve individual atomic positions clearly for anisotropic refinement.
Completeness

to

High redundancy ensures accurate intensity statistics (

).

Structural Determination Workflow

The following diagram outlines the logical progression from raw diffraction frames to a published CIF (Crystallographic Information File).

XRD_Workflow RawData Raw Diffraction Frames (Bruker/Rigaku) Reduction Data Reduction (SAINT/CrysAlis) Integration & Scaling RawData->Reduction AbsCor Absorption Correction (SADABS/Multi-scan) Reduction->AbsCor Correct for Br absorption SpaceGroup Space Group Determination (XPREP) AbsCor->SpaceGroup Phasing Structure Solution (SHELXT) Intrinsic Phasing SpaceGroup->Phasing Refinement Refinement (SHELXL) Least Squares Minimization Phasing->Refinement Refinement->Refinement Cycles (R1 convergence) CheckCIF Validation (CheckCIF/Platon) Void & Squeeze Analysis Refinement->CheckCIF

Caption: Standardized X-ray crystallography workflow for heavy-atom organic molecules using the SHELX suite.

Refinement Strategy (SHELXL)[1]

Refining a structure with a heavy bromine atom requires specific attention to absorption and weighting schemes.

  • Initial Solution: Use SHELXT (Intrinsic Phasing). Expect the Bromine atom to dominate the Patterson map.

  • Anisotropic Refinement: All non-hydrogen atoms (Br, C, N, O) must be refined anisotropically (ANIS).

    • Watchpoint: If the Br atom shows a "cigar-shaped" ellipsoid, check for disorder or unresolved twinning.

  • Hydrogen Treatment:

    • Aromatic H: Constrain using HFIX 43 (riding model).

    • Methylene H (

      
      ):  Constrain using HFIX 23.
      
    • Amide H (N-H): Locate in the Difference Fourier map (

      
      ) and refine with a distance restraint (DFIX 0.86 0.01) if necessary, or use HFIX 43 if the peak is diffuse.
      
  • Weighting Scheme: Update the WGHT instruction in the .ins file after every few cycles until the Goodness of Fit (GooF) approaches 1.0.

Expected Crystal Data (Representative)

Based on analogous benzoxazinone structures:

  • Crystal System: Monoclinic or Triclinic

  • Space Group:

    
     (most common for centrosymmetric achiral molecules) or 
    
    
    
    .
  • Z: 4 (1 molecule per asymmetric unit in

    
    ).
    
  • Density:

    
     g/cm³ (elevated due to Bromine).
    

Structural Analysis: Intermolecular Forces

The stability of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is governed by a competition between strong hydrogen bonds and directional halogen bonds.

The Hydrogen Bond Network

The cyclic carbamate moiety contains both a donor (N-H) and an acceptor (C=O).

  • Primary Motif: Centrosymmetric dimers

    
     are expected, where two molecules face each other, linking 
    
    
    
    .
  • Secondary Motif: If steric hindrance from the 5-Bromo substituent distorts the dimer, infinite chains

    
     along the screw axis may form.
    
Halogen Bonding ( -hole Interactions)

The 5-Bromo substituent is not merely a lipophilic bulk; it is an electrostatic anchor.

  • Mechanism: The electron-withdrawing nature of the aryl ring depletes electron density at the tip of the Br atom (the

    
    -hole), making it electrophilic.
    
  • Geometry: Look for

    
     angles close to 
    
    
    
    (typically
    
    
    ).
  • Interaction Distance: A contact distance

    
     less than the sum of van der Waals radii (
    
    
    
    Å) confirms a halogen bond.

Interactions cluster_packing Crystal Packing Forces Br Bromine (Br) (Sigma-Hole +) O_Carbonyl Carbonyl Oxygen (O) (Nucleophile -) Br->O_Carbonyl Halogen Bond (Directional, ~180°) NH Amide (N-H) (H-Bond Donor) O_Carbamate Carbamate Oxygen (H-Bond Acceptor) NH->O_Carbamate Hydrogen Bond (Classic Dimer)

Caption: Schematic of competing intermolecular forces driving crystal lattice formation.

Pharmaceutical Implications[2][3][4][5]

Understanding this structure aids in:

  • Polymorph Screening: If the Br atom can satisfy its electrophilicity via different acceptors (e.g., the ring oxygen vs. the carbonyl oxygen), multiple polymorphs may exist.

  • Formulation Stability: Halogen bonds increase the melting point and lattice energy, potentially reducing solubility but increasing shelf-life stability against humidity.

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding: A Supramolecular Strategy for Organocatalysis and Drug Discovery." Chemical Reviews, 105(11), 1921–1943. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171–179. Link

  • Murtuja, S., et al. (2023).[3] "Synthesis, Crystal Structure, and Hirschfeld Surface Analysis of Novel Ethyl 5-Bromo-2-(4-Methoxyphenyl) Oxazole-4-Carboxylate." Journal of Pharmaceutical Chemistry, 9. Link[3]

  • PubChem. "5-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione Compound Summary." National Library of Medicine. Link

Sources

Exploratory

Technical Guide: 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 77603-45-3)

The following is an in-depth technical guide for CAS 77603-45-3, structured for researchers and drug development professionals. Core Identity & Synthetic Utility in Medicinal Chemistry [1][2][3] Executive Summary CAS 776...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 77603-45-3, structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Medicinal Chemistry [1][2][3]

Executive Summary

CAS 77603-45-3 , systematically known as 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (often referred to commercially as 6-bromoisatoic anhydride), is a high-value heterocyclic electrophile used extensively in drug discovery.[2][3] It serves as a "privileged scaffold" precursor, allowing for the rapid construction of quinazolinones , benzodiazepinones , and anthranilamides —pharmacophores found in diverse therapeutic classes ranging from anti-inflammatory agents to oncology drugs. This guide details its physicochemical profile, validated synthetic protocols, and handling requirements.

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]

Nomenclature & Structural Ambiguity

Critical Note: There is a persistent nomenclature discrepancy in commercial catalogs between the 5-bromo and 6-bromo isomers.

  • Systematic IUPAC: 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione.[1][2][3][4]

  • Common Synonym: 6-Bromoisatoic anhydride (derived from the oxidation of 5-bromoisatin).[3]

  • Verification: Researchers must verify the specific isomer required for their SAR (Structure-Activity Relationship) study. The structural data below corresponds to the commercially dominant form (CAS 77603-45-3).[3]

Properties Data Table[2][4][5][9][10]
PropertySpecification
CAS Number 77603-45-3
Molecular Formula C₈H₄BrNO₃
Molecular Weight 242.03 g/mol
Appearance Sandy beige to yellow crystalline powder
Melting Point 218–235 °C (Decomposes; varies by purity/polymorph)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeCN; Insoluble in water (hydrolyzes)
Reactivity Highly electrophilic anhydride; susceptible to nucleophilic attack at C4
Storage Inert atmosphere (Argon/Nitrogen), Desiccated, Dark, Room Temperature

Structural Analysis & Reactivity Logic

The utility of CAS 77603-45-3 lies in its masked isocyanate character. Upon nucleophilic attack (typically by an amine), the anhydride ring opens, releasing CO₂ (decarboxylation) to yield a 2-amino-benzamide derivative. This atom-economical pathway avoids the use of hazardous phosgene or thionyl chloride often required to activate anthranilic acids.

Visualization: Reactivity Pathways

The following diagram illustrates the core reactivity of the isatoic anhydride scaffold, highlighting its conversion into two major drug classes: Quinazolinones and Anthranilamides.

ReactivityPathways Isatoic 5-Bromo-Isatoic Anhydride (CAS 77603-45-3) Intermediate Carbamic Acid Intermediate Isatoic->Intermediate Nucleophilic Attack (C4) Amine Primary Amine (R-NH2) Amine->Intermediate Anthranilamide Anthranilamide (2-Amino-N-substituted benzamide) Intermediate->Anthranilamide - CO2 (Decarboxylation) Quinazolinone Quinazolinone (via Aldehyde condensation) Anthranilamide->Quinazolinone + Aldehyde (R'-CHO) Cyclocondensation

Caption: Reaction logic flow from CAS 77603-45-3 to bioactive scaffolds via decarboxylative ring opening.

Experimental Protocols

Protocol A: Synthesis of Anthranilamides (Ring Opening)

This protocol describes the standard derivatization of CAS 77603-45-3 with a primary amine. This reaction is thermodynamically driven by the release of CO₂.

Reagents:

  • CAS 77603-45-3 (1.0 equiv)

  • Primary Amine (1.1 equiv) (e.g., Benzylamine, Aniline)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Catalyst (Optional): DMAP (10 mol%) for unreactive amines.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Suspend CAS 77603-45-3 (1 mmol, 242 mg) in anhydrous MeCN (5 mL).

  • Addition: Add the primary amine (1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80 °C . Evolution of CO₂ gas (bubbling) indicates reaction progress.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting anhydride spot will disappear, and a more polar amide spot will appear.

  • Workup: Upon completion (typically 2–6 hours), cool to room temperature.

    • Precipitation: If the product precipitates, filter and wash with cold ether.

    • Extraction: If soluble, concentrate in vacuo, redissolve in EtOAc, wash with 5% NaHCO₃ and Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typical yields range from 85–95%.

Protocol B: One-Pot Synthesis of Quinazolinones

A three-component reaction utilizing CAS 77603-45-3, an amine, and an aldehyde.[3]

Procedure:

  • Combine CAS 77603-45-3 (1.0 equiv), Amine (1.0 equiv), and Aldehyde (1.0 equiv) in Ethanol.

  • Add a catalyst: Sulfamic acid (10 mol%) or I₂ (10 mol%) .

  • Reflux for 4–8 hours.

  • Cool to precipitate the crude quinazolinone. Recrystallize from EtOH/DMF.

Safety & Handling (EHS)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3][5]

Handling Directives:

  • Moisture Sensitivity: The anhydride moiety is prone to hydrolysis.[3] Store under inert gas. If the powder turns white/chalky and loses crystallinity, check for hydrolysis to the corresponding anthranilic acid (2-amino-5-bromobenzoic acid).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust.[3]

Supply Chain & Sourcing

When sourcing CAS 77603-45-3, verify the purity (>95% recommended for synthesis) and request the ¹H-NMR to confirm the bromine position (5- vs 6-bromo isomer).

SupplierCatalog/SKUPurityPack SizeRegion
Sigma-Aldrich (MilliporeSigma) 77603-45-3 (Ambeed)95%1g, 5g, 25gGlobal
ChemScene CS-0041521≥95%100mg - 100gUSA/China
LBAO Chemicals 77603-45-398%Bulk (kg)Asia/Global
Synthonix B4741295+%250mg - 10gUSA
BLD Pharm BD1604395%VariousGlobal

References

  • Royal Society of Chemistry. (2012). Organoselenium-catalyzed selective oxidation of isatins to isatoic anhydrides. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (2014). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Retrieved from [Link][6][7][8][9]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Benzoxazinones in Oncology The benzoxazinone scaffold is a privileged heterocyclic motif that has garnered signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoxazinones in Oncology

The benzoxazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been reported to exhibit promising anticancer properties, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1][2] The introduction of a halogen atom, such as bromine, into the aromatic ring of a heterocyclic compound can significantly modulate its physicochemical properties and biological activity. This substitution can enhance membrane permeability, improve binding affinity to target proteins, and ultimately potentiate the compound's therapeutic efficacy.[3][4]

This guide provides a comprehensive overview of experimental protocols for the in vitro evaluation of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one , a member of the benzoxazinone family, as a potential anticancer agent. While specific biological data for this compound is emerging, the protocols outlined herein are based on the established activities of related benzoxazinone derivatives and provide a robust framework for its initial characterization.

Mechanism of Action: A Focus on Apoptosis Induction

Based on the known activities of similar benzoxazinone derivatives, a primary hypothesized mechanism of action for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is the induction of programmed cell death, or apoptosis. This is a critical pathway for the elimination of damaged or cancerous cells. Key molecular events in apoptosis include the activation of a cascade of cysteine-aspartic proteases known as caspases, the externalization of phosphatidylserine on the cell surface, and ultimately, the fragmentation of cellular DNA.

The following protocols are designed to investigate the cytotoxic and pro-apoptotic effects of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in cancer cell lines.

Experimental Workflow for In Vitro Anticancer Screening

Experimental Workflow General Workflow for In Vitro Anticancer Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Prepare Stock Solution of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one C MTT Cytotoxicity Assay A->C B Cell Culture (e.g., MCF-7, HepG2, A549) B->C D Determine IC50 Value C->D E Annexin V-FITC/PI Apoptosis Assay D->E F Cell Cycle Analysis D->F G Western Blot for Apoptosis Markers D->G H Quantify Apoptotic Cells E->H I Analyze Cell Cycle Distribution F->I J Quantify Protein Expression G->J K Comprehensive Biological Profile H->K I->K J->K

Caption: A typical experimental workflow for the in vitro evaluation of a novel anticancer compound.

Detailed Experimental Protocols

Preparation of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one for In Vitro Assays

Rationale: Proper solubilization of the test compound is critical for accurate and reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at low concentrations.

Protocol:

  • Weighing: Accurately weigh a precise amount of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one powder.

  • Dissolution: Dissolve the compound in sterile, cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

Cell Viability Assessment: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

ParameterDescription
Cell Lines Human breast cancer (MCF-7), human liver cancer (HepG2), human lung cancer (A549)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations Typically a range from 0.1 µM to 100 µM
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[5]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Bromo-1H-benzo[d]oxazin-2(4H)-one at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis Quadrant Analysis Flow Cytometry Quadrant Analysis for Apoptosis x_axis Annexin V-FITC --> y_axis Propidium Iodide (PI) --> Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q3 Q3 Live (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) x_axis_start x_axis_end x_axis_start->x_axis_end y_axis_start y_axis_end y_axis_start->y_axis_end

Caption: Interpretation of Annexin V/PI flow cytometry data.

Cell Cycle Analysis

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), thereby preventing cell proliferation. Propidium iodide (PI) can be used to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle.[1][6]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Bromo-1H-benzo[d]oxazin-2(4H)-one as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, showing peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Rationale: To further elucidate the molecular mechanism of apoptosis induction, the expression levels of key apoptosis-regulating proteins can be examined by Western blotting.[6] The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a critical determinant of cell fate. Caspase-3 is a key executioner caspase that, when activated, cleaves various cellular substrates, leading to the morphological changes of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with 5-Bromo-1H-benzo[d]oxazin-2(4H)-one, harvest them, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Target ProteinExpected Change in Apoptosis
Bcl-2 Decrease
Bax Increase
Cleaved Caspase-3 Increase
β-actin/GAPDH No change (Loading Control)

References

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved February 15, 2026, from [Link]

  • Darzynkiewicz, Z., et al. (2013). Flow cytometry-based apoptosis detection. PMC. Retrieved February 15, 2026, from [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 15, 2026, from [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Journal of Agricultural and Food Chemistry. Retrieved February 15, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved February 15, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazinone Scaffold as a Privileged Motif in Enzyme Inhibition The 1,4-benzoxazine ring system is a prominent heterocyclic scaffold tha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazinone Scaffold as a Privileged Motif in Enzyme Inhibition

The 1,4-benzoxazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this core structure have been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. A particularly important subclass, the benzoxazinones, have emerged as a versatile class of enzyme inhibitors, with a well-documented capacity to target serine proteases.[1][2]

5-Bromo-1H-benzo[d]oxazin-2(4H)-one represents a specific analogue within this class, incorporating a bromine atom on the benzene ring. Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as lipophilicity and electronic character, which can in turn influence its binding affinity and reactivity towards a biological target. While direct inhibitory data for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is not extensively documented in publicly available literature, the established reactivity of the benzoxazinone core and the demonstrated potency of related bromo-substituted analogues provide a strong rationale for its investigation as a serine protease inhibitor.

This document serves as a comprehensive guide for researchers interested in exploring the potential of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one and related compounds as enzyme inhibitors. It provides a detailed overview of the proposed mechanism of action, protocols for evaluating inhibitory activity against key serine proteases, and insights into the structure-activity relationships that govern the potency of this compound class.

Mechanism of Action: Acyl-Enzyme Intermediate Formation

Benzoxazinone derivatives typically function as mechanism-based inhibitors of serine proteases. The proposed inhibitory mechanism involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on the carbonyl group of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme.

The stability of this covalent adduct prevents the enzyme from proceeding with its normal catalytic cycle of substrate hydrolysis. The rate of inhibition is influenced by both the initial non-covalent binding of the inhibitor to the active site and the subsequent chemical step of acylation.

G cluster_0 Serine Protease Active Site Serine_Protease Serine Protease (with catalytic Serine) Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) Serine_Protease->Acyl_Enzyme 2. Nucleophilic Attack by Catalytic Serine Substrate_Pocket Substrate Binding Pocket Inhibitor 5-Bromo-1H-benzo[d]oxazin-2(4H)-one Inhibitor->Serine_Protease 1. Binding to Active Site Enzyme_Inactivation Enzyme Inactivation Acyl_Enzyme->Enzyme_Inactivation 3. Stable Adduct Formation

Caption: Proposed inhibitory mechanism of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one on serine proteases.

Potential Enzyme Targets and Therapeutic Applications

The broad-spectrum activity of benzoxazinone derivatives against serine proteases suggests that 5-Bromo-1H-benzo[d]oxazin-2(4H)-one could be a valuable tool for studying and potentially treating a range of pathologies where these enzymes are implicated. Key serine proteases that represent high-priority targets for this class of inhibitors include:

  • Human Leukocyte Elastase (HLE): A key enzyme involved in inflammatory processes, particularly in the lungs. Its overactivity is associated with conditions like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[1]

  • α-Chymotrypsin: A digestive enzyme that also serves as a model for studying the inhibition of other chymotrypsin-like serine proteases involved in various physiological processes.[3][4]

  • Cathepsin G: Another neutrophil-derived serine protease that plays a role in inflammation and immune responses.[5]

  • Factor Xa: A critical enzyme in the blood coagulation cascade, making it a key target for the development of anticoagulant therapies.[6]

Quantitative Analysis of a Structurally Related Inhibitor

While specific inhibitory data for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is limited, a study by Afzal et al. (2014) provides valuable insights into the potential of bromo-substituted benzoxazinones.[3][4] Their work on a series of 2-aryl-4H-3,1-benzoxazin-4-ones demonstrated significant inhibition of α-chymotrypsin. The data for a bromo-substituted analogue from this study is summarized below.

CompoundTarget EnzymeIC50 (µM)Reference Inhibitor (Chymostatin) IC50 (µM)
2-(2-bromophenyl)-4H-3,1-benzoxazin-4-oneα-Chymotrypsin6.99 ± 0.297.13 ± 1.06
Table 1: Inhibitory activity of a bromo-substituted benzoxazinone derivative against α-chymotrypsin.[3][4]

This data indicates that the presence of a bromine atom is compatible with potent inhibitory activity, with the example compound showing efficacy comparable to the standard inhibitor, chymostatin. This provides a strong basis for the experimental protocols outlined below.

Experimental Protocols

The following protocols provide a framework for the initial screening and characterization of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one as a serine protease inhibitor.

General Experimental Workflow

G start Start: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one prep Assay Preparation: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution start->prep incubation Incubation: Enzyme + Inhibitor prep->incubation reaction Initiate Reaction: Add Chromogenic Substrate incubation->reaction measurement Kinetic Measurement: Spectrophotometric Reading (e.g., 405 nm) reaction->measurement analysis Data Analysis: - Calculate initial velocities - Determine % Inhibition - Calculate IC50 measurement->analysis end End: Characterized Inhibitor analysis->end

Caption: General workflow for screening 5-Bromo-1H-benzo[d]oxazin-2(4H)-one for enzyme inhibition.

Protocol 1: α-Chymotrypsin Inhibition Assay

This protocol is adapted from established methods for determining α-chymotrypsin activity and is suitable for assessing the inhibitory potential of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one.

1. Materials and Reagents:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) as the chromogenic substrate

  • 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

  • Tris-HCl buffer (50 mM, pH 7.8, containing 100 mM NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Further dilute to the desired working concentration in Tris-HCl buffer just before use. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 5-10 minutes.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of SAPPpNA in DMSO.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • To the wells of a 96-well microplate, add 5 µL of the inhibitor solution at various concentrations (or DMSO for the control).

  • Add 85 µL of Tris-HCl buffer to each well.

  • Add 5 µL of the α-chymotrypsin working solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 5 µL of the SAPPpNA substrate solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the linear rate of change in absorbance over time.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol is designed to evaluate the inhibitory activity of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one against another key serine protease involved in inflammation.

1. Materials and Reagents:

  • Human Leukocyte Elastase (HLE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSAAPVpNA) as the chromogenic substrate

  • 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

  • HEPES buffer (0.1 M, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a stock solution of HLE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5). Dilute to the desired working concentration in HEPES buffer immediately before the assay.

  • Substrate Stock Solution: Prepare a 20 mM stock solution of MeOSAAPVpNA in DMSO.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in DMSO and create serial dilutions.

3. Assay Procedure:

  • Add 5 µL of the inhibitor solution at various concentrations (or DMSO for the control) to the wells of a 96-well microplate.

  • Add 85 µL of HEPES buffer to each well.

  • Add 5 µL of the HLE working solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Start the reaction by adding 5 µL of the MeOSAAPVpNA substrate solution.

  • Monitor the increase in absorbance at 405 nm for 15 minutes at 25°C in a microplate reader.

4. Data Analysis:

  • Follow the same data analysis steps as described in Protocol 1 to determine the IC50 value of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one against HLE.

Conclusion and Future Directions

The benzoxazinone scaffold represents a promising starting point for the development of novel serine protease inhibitors. Based on the established mechanism of action and the inhibitory activity of structurally related bromo-substituted analogues, 5-Bromo-1H-benzo[d]oxazin-2(4H)-one is a compelling candidate for further investigation. The protocols provided herein offer a robust framework for the initial characterization of its inhibitory profile.

Future studies should focus on determining the kinetic parameters of inhibition (e.g., Kᵢ and kᵢₙₐcₜ) to further elucidate the mechanism and potency of this compound. Additionally, screening against a broader panel of serine proteases will be crucial for assessing its selectivity. Structure-activity relationship (SAR) studies involving modifications to both the benzoxazinone core and the bromo-substituent will be instrumental in optimizing the potency and selectivity of this promising class of enzyme inhibitors.

References

  • Afzal, N., Naqvi, S. A. R., Shahzad, S. A., Mahmood, N., Mansha, A., Khan, A. R., ... & Yar, M. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Asian Journal of Chemistry, 26(14), 4561-4565. [Link]

  • Alazard, R., Béchet, J. J., Dupaix, A., & Yon, J. (1973). Inactivation of alpha-chymotrypsin by a bifunctional reagent, 2-bromomethyl-3, I-benzoxazin-4-one. Biochimica et Biophysica Acta (BBA) - Enzymology, 309(2), 379-396. [Link]

  • Gutschow, M., & Neumann, U. (1998). Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors. Bioorganic & medicinal chemistry, 6(10), 1835-1844. [Link]

  • Afzal, N., Naqvi, S. A. R., Shahzad, S. A., Mahmood, N., Mansha, A., Khan, A. R., ... & Yar, M. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. [Link]

  • Hays, S. J., Caprathe, B. W., Gilmore, J. L., Amin, N., Emmerling, M. R., Michael, W., ... & Jaen, J. C. (1998). 2-amino-4H-3, 1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of medicinal chemistry, 41(7), 1060-1067. [Link]

  • Hsieh, P. C., Cherng, J. Y., Lee, T. H., Chen, C. L., Wu, C. C., & Chen, Y. J. (2010). Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. European journal of medicinal chemistry, 45(7), 3111-3115. [Link]

  • Huang, W., Zhang, P., Zuckett, J. F., Wang, L., Woolfrey, J., Song, Y., ... & Zhu, B. Y. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 13(3), 561-566. [Link]

  • Khan, K. M., Rahim, F., Wadood, A., & Kosar, N. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(23), 5733. [Link]

  • Shabana, M., & Ali, M. A. (2021). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Bioactive Compounds, 17(1), 1-8. [Link]

Sources

Method

Application Note: Modular Synthesis of Novel Derivatives from 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

This Application Note is designed for medicinal chemists and process scientists seeking to leverage the 5-Bromo-1H-benzo[d]oxazin-2(4H)-one scaffold (also known as 5-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one) for library...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage the 5-Bromo-1H-benzo[d]oxazin-2(4H)-one scaffold (also known as 5-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one) for library generation.

The guide prioritizes orthogonal functionalization : exploiting the reactivity difference between the nucleophilic nitrogen (N1) and the electrophilic aryl bromide (C5) to generate diverse chemical libraries efficiently.

Executive Summary & Strategic Analysis

The 5-Bromo-1H-benzo[d]oxazin-2(4H)-one scaffold represents a "privileged structure" in drug discovery, sharing electronic and steric features with bioactive quinazolinones and benzoxazinones found in HIV reverse transcriptase inhibitors (e.g., Efavirenz) and progesterone receptor agonists.

Reactivity Profile & Critical Process Parameters (CPPs)

The scaffold presents three distinct reactive sites, allowing for sequential, orthogonal modification:

  • N1-Position (Nucleophilic): The carbamate nitrogen is acidic (

    
    ). It requires deprotonation for alkylation but is stable enough to serve as a directing group in cross-couplings if left unprotected (though N-substitution is recommended first to prevent catalyst poisoning).
    
  • C5-Position (Electrophilic): The aryl bromide is positioned ortho to the methylene bridge (C4) and meta to the nitrogen (N1). This position is sterically accessible and electronically primed for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald, Sonogashira).

  • C2-Carbonyl (Electrophilic): The cyclic carbamate is susceptible to nucleophilic attack. Strong nucleophiles (e.g., Grignards, LiAlH4) will open the ring. Process Control: To maintain the heterocycle, avoid strong unhindered nucleophiles and harsh hydrolytic conditions.

Experimental Workflow Visualization

The following diagram outlines the divergent synthesis strategy. We prioritize N-alkylation (Step 1) followed by C5-Coupling (Step 2) to maximize library diversity and reaction yield.

Benzoxazinone_Synthesis Start 5-Bromo-1H-benzo[d] oxazin-2(4H)-one (Core Scaffold) N_Alk Step 1: N-Alkylation (Diversity Point 1) Start->N_Alk NaH, R-X, DMF 0°C to RT Suzuki Step 2A: Suzuki-Miyaura (Biaryl Formation) N_Alk->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Buchwald Step 2B: Buchwald-Hartwig (C-N Bond Formation) N_Alk->Buchwald R2-NH2, Pd2(dba)3 XPhos, NaOtBu Sono Step 2C: Sonogashira (Alkynylation) N_Alk->Sono Terminal Alkyne, Pd(PPh3)2Cl2 CuI, Et3N Library Final Library (Novel Derivatives) Suzuki->Library Buchwald->Library Sono->Library

Figure 1: Divergent synthesis workflow. Step 1 modifies the N1 position, creating a stable precursor for diverse C5 couplings in Step 2.

Detailed Protocols

Protocol A: N-Alkylation (Diversity Point 1)

Objective: Introduction of solubilizing groups or pharmacophores at the N1 position.

Rationale: The N-H proton is the most acidic site. Alkylating this position first prevents competitive binding of the N-H to Palladium catalysts in subsequent steps and eliminates potential side reactions (e.g., N-arylation) during Buchwald couplings.

Materials:

  • Scaffold: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the scaffold and dissolve in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1]

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Checkpoint: Successful N-alkylation is confirmed by the disappearance of the broad NH singlet (~10.5 ppm) in


 NMR and the appearance of alkyl signals.
Protocol B: Palladium-Catalyzed C5 Functionalization (Diversity Point 2)
Option B1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Use Case: Installing aromatic/heteroaromatic rings for pi-stacking interactions.

Mechanism: The oxidative addition of the Pd catalyst into the C5-Br bond is facilitated by the electron-neutral nature of the aryl ring. The subsequent transmetalation with boronic acid proceeds smoothly under basic conditions.

Procedure:

  • Reagents: Mix N-alkylated scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) in 1,4-Dioxane/Water (4:1 ratio, 0.1 M).
    
  • Catalyst: Add

    
     (5 mol%). Note: This catalyst is preferred for its stability and resistance to dehalogenation side-reactions.
    
  • Conditions: Degas with Argon for 5 minutes. Heat to 90°C for 4–12 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine. Concentrate and purify via automated flash chromatography.

Option B2: Buchwald-Hartwig Amination

Use Case: Introducing solubility-enhancing amines or mimicking kinase inhibitor motifs.

Critical Insight: The 5-position is sterically adjacent to the C4-methylene. Bulky ligands are required to facilitate the coupling. XPhos or BrettPhos are recommended over standard BINAP.

Procedure:

  • Reagents: Mix N-alkylated scaffold (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv) in anhydrous Toluene or Dioxane.

  • Catalyst System: Pre-mix

    
     (2 mol%) and XPhos (4 mol%) in a separate vial with solvent for 5 minutes to generate the active catalyst species, then add to the reaction vessel.
    
  • Conditions: Heat to 100°C in a sealed tube for 12–18 hours.

  • Troubleshooting: If conversion is low, switch base to

    
     and solvent to t-Amyl alcohol to allow higher temperatures (110°C+).
    

Data Summary & Quality Control

Typical Yields & Characterization Data:

Reaction TypeTarget Substituent (R)Typical YieldKey Analytical Signal (

NMR)
N-Alkylation Methyl (

)
85-95%N-Me singlet ~3.3 ppm
N-Alkylation Benzyl (

)
80-90%Benzylic

singlet ~5.1 ppm
Suzuki 4-Methoxyphenyl70-85%New AA'BB' aromatic system
Buchwald Morpholine60-75%Morpholine

multiplets 3.0-3.8 ppm
Sonogashira Phenylacetylene65-80%Alkyne bond (IR ~2200

), Carbon NMR

Quality Control (QC) Specifications:

  • Purity: >95% by HPLC (UV 254 nm).

  • Identity: HRMS (ESI+) within 5 ppm of calculated mass.

  • Structural Integrity: 1H NMR must show retention of the C4-methylene signal (singlet/doublet ~5.2 ppm) to confirm the oxazinone ring did not open.

References

  • Scaffold Reactivity & Synthesis

    • Formation of 4H-benzo[d][1,3]oxazin-4-ones.[2][3][4] ResearchGate. (2025). Link

    • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines. NIH/PubMed. (2022). Link

  • Palladium Coupling Protocols (General & Applied)

    • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. (2021).[3][5][6] Link

    • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.[7] Semantic Scholar. (2021). Link

  • Compound Data & Safety

    • 5-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (Analogous Structure Data). PubChem.[3][8][9] Link

    • 4H-3,1-Benzoxazin-4-one (Core Scaffold Data).[2][3] PubChem.[3][8][9] Link

Sources

Application

screening 5-Bromo-1H-benzo[d]oxazin-2(4H)-one against cancer cell lines

Application Note: High-Fidelity Screening of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in Oncology Executive Summary & Rationale Compound Focus: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (hereafter 5-Br-BZOX ). Class: Halogenated Be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Screening of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in Oncology

Executive Summary & Rationale

Compound Focus: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (hereafter 5-Br-BZOX ). Class: Halogenated Benzoxazinone Derivative.

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolines (EGFR inhibitors) and coumarins. The specific inclusion of a bromine atom at the C-5 position is not merely structural; it introduces a sigma-hole , enabling halogen bonding with nucleophilic residues (e.g., backbone carbonyls or sulfhydryl groups) in target proteins such as Tyrosine Kinases or Topoisomerase II.

Critical Screening Challenge: Benzoxazinone derivatives, particularly the 2-one and 4-one isomers, exhibit distinct hydrolytic profiles. A common failure mode in screening this class is the unrecognized hydrolysis of the lactone/lactam ring in aqueous media, leading to false negatives or attributing activity to the hydrolysis product (often a substituted anthranilic acid derivative).

This guide provides a self-validating screening protocol designed to:

  • Ensure compound integrity during the assay window.

  • Quantify cytotoxicity across a validated cancer cell panel.[1]

  • Deconvolute the Mechanism of Action (MoA) via flow cytometry.

Compound Preparation & Stability (The "Zero-Hour" Protocol)

Objective: Mitigate hydrolytic degradation before cellular contact.

Formulation Strategy
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Stock Concentration: 20 mM.

    • Rationale: Higher concentrations (e.g., 100 mM) may precipitate upon freeze-thaw cycles due to the lipophilicity added by the bromine.

  • Storage: -20°C in dark, gas-tight vials (argon purged). Do not store >1 month.

The "Hydrolysis Check" (Mandatory QC)

Before committing to a 72-hour screen, perform this rapid stability test:

  • Dilute 5-Br-BZOX to 10 µM in complete cell culture media (RPMI-1640 + 10% FBS).

  • Incubate at 37°C for 0, 24, and 48 hours.

  • Analyze via HPLC-UV (254 nm).

    • Pass Criteria: >90% parent compound retention at 24 hours.

    • Fail Action: If degradation >10% is observed, refresh media every 24 hours during the screen or use a pulse-exposure protocol (6h treatment -> wash).

Primary Screening: High-Throughput Cytotoxicity

Method: Sulforhodamine B (SRB) Assay. Why SRB over MTT? Benzoxazinones can occasionally interfere with mitochondrial reductase enzymes, leading to false readings in tetrazolium-based assays (MTT/MTS). SRB measures total protein mass and is stoichiometric, providing a more robust readout for this chemical class.

Cell Line Panel Selection

Select cell lines representing diverse signaling dependencies to hint at the MoA.

Cell LineTissue OriginKey Driver/MutationRationale for 5-Br-BZOX
A549 LungKRAS mut, EGFR wtTests general antiproliferative efficacy.
MCF-7 BreastER+, PIK3CA mutBenzoxazinones often target hormone-dependent pathways.
HCT-116 Colonp53 wt, MSI+Evaluates DNA damage response (p53 functional).
HUVEC Umbilical VeinNormal (Non-cancer)Critical Control: Determines Selectivity Index (SI).
Step-by-Step Protocol
  • Seeding (Day 0):

    • Seed cells in 96-well plates. Optimization required: 3,000–5,000 cells/well.

    • Incubate 24h for attachment.

  • Treatment (Day 1):

    • Prepare 2x serial dilutions of 5-Br-BZOX in media.

    • Concentration Range: 0.1 µM to 100 µM (8 points).

    • Final DMSO concentration: <0.5% (consistent across all wells).

    • Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM), Blank (Media only).

  • Fixation (Day 4 - 72h post-treatment):

    • Add cold TCA (10% final) directly to wells. Incubate 1h at 4°C.

    • Wash 5x with tap water. Air dry.

  • Staining:

    • Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min.

    • Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization & Readout:

    • Add 10 mM Tris base (pH 10.5). Shake 5 min.

    • Read Absorbance at 510 nm .

Data Analysis & Validation
  • IC50 Calculation: Non-linear regression (4-parameter logistic fit).

  • Selectivity Index (SI):

    
    
    
    • Target: SI > 3.0 indicates a therapeutic window.

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

Secondary Profiling: Mechanism of Action (MoA)

If IC50 < 10 µM, proceed to MoA determination. Benzoxazinones typically act via Cell Cycle Arrest (G2/M) or Apoptosis .

Workflow Logic (DOT Diagram)

ScreeningWorkflow Prep Compound Prep (20mM DMSO) QC Stability Check (HPLC @ 24h) Prep->QC Screen Primary Screen (SRB Assay) QC->Screen Pass (>90%) Decision Hit? (IC50 < 10µM) Screen->Decision Cycle Cell Cycle Analysis (PI Staining) Decision->Cycle Yes Apoptosis Apoptosis Assay (Annexin V/PI) Decision->Apoptosis Yes Target Target Validation (Western Blot) Cycle->Target G2/M Arrest Apoptosis->Target PS Exposure

Caption: Figure 1. Integrated screening workflow for 5-Br-BZOX, incorporating a mandatory stability checkpoint prior to biological evaluation.

Flow Cytometry Protocol (Cell Cycle)

Rationale: 5-Bromo-benzoxazinones are potential DNA intercalators.[2] This manifests as an accumulation of cells in the G2/M phase.

  • Treatment: Treat A549 cells with 5-Br-BZOX at IC50 and 2x IC50 for 24h.

  • Harvest: Trypsinize and wash in PBS.

  • Fixation: Dropwise addition of 70% cold ethanol. Store at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Acquisition: Analyze >10,000 events. Look for "sub-G1" (apoptosis) and G2/M peaks.

Hypothetical Mechanistic Pathway

Based on structural homology to known benzoxazinone anticancer agents (e.g., Efavirenz analogs, 1,4-benzoxazin-3-ones), 5-Br-BZOX likely operates via the following pathway:

Mechanism Compound 5-Br-BZOX Target1 DNA Intercalation (G-Quadruplex?) Compound->Target1 Halogen Bond Target2 Tyrosine Kinase (EGFR/VEGFR) Compound->Target2 Signal DNA Damage Response (ATM/ATR) Target1->Signal Target2->Signal Inhibition Check p53 Activation Signal->Check Mito Mitochondrial Depolarization Check->Mito Bax/Bak Exec Caspase 3/7 Cleavage Mito->Exec Cytochrome c Death Apoptosis Exec->Death

Caption: Figure 2. Postulated Mechanism of Action. The 5-bromo substituent facilitates binding to DNA or kinase pockets, triggering the p53-mediated apoptotic cascade.

References

  • Benzoxazinone Anticancer Activity

    • Title: "Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure."
    • Source: Life Sciences (2020).
    • URL:[Link]

    • Relevance: Establishes the G-quadruplex targeting potential of the scaffold.
  • Screening Methodology (SRB vs MTT)

    • Title: "Feasibility of drug screening with in vitro cytost
    • Source: Journal of the N
    • URL:[Link]

    • Relevance: Validates SRB as the preferred method for small molecule screening to avoid metabolic interference.
  • Benzoxazinone Synthesis & Scaffold Properties

    • Title: "Synthesis and biological evaluation of 1,4-benzoxazin-3-one deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of class properties).

  • Halogen Bonding in Drug Design

    • Title: "Halogen bonding in medicinal chemistry:
    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link]

    • Relevance: Supports the mechanistic importance of the 5-bromo substituent.

Sources

Method

Application Note: Strategic Utilization of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in Drug Discovery

This Application Note provides a comprehensive technical guide on the utilization of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (CAS: 861106-93-6) in medicinal chemistry. It addresses the scaffold's structural properties, synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (CAS: 861106-93-6) in medicinal chemistry. It addresses the scaffold's structural properties, synthetic utility, and specific protocols for library generation.

Introduction: The Scaffold Advantage

In the landscape of "privileged structures"—molecular frameworks capable of binding to multiple receptor targets—1H-benzo[d][1,3]oxazin-2(4H)-one (often referred to as a cyclic carbamate or dihydro-3,1-benzoxazin-2-one) occupies a critical niche. It serves as a bioisostere for quinazolinones, coumarins, and oxindoles, offering distinct hydrogen-bonding vectors and metabolic stability profiles.

The 5-bromo derivative is particularly valuable as a "gateway scaffold." The bromine atom at the C-5 position (adjacent to the C-4 methylene) provides a unique vector for extending the molecule into specific hydrophobic pockets of target proteins (e.g., HIV-1 Reverse Transcriptase, progesterone receptors, or mineralocorticoid receptors) via palladium-catalyzed cross-coupling.

Structural Analysis & Numbering

To ensure reproducibility, we utilize the IUPAC numbering where the nitrogen atom is position 1:

  • Position 1 (N): H-bond donor (modifiable).

  • Position 2 (C): Carbonyl (H-bond acceptor).

  • Position 5 (C-Br): The electrophilic handle for functionalization.

Core Applications in Medicinal Chemistry

A. Palladium-Catalyzed Cross-Coupling (The "Western" Vector)

The primary utility of the 5-bromo analog is in Suzuki-Miyaura and Buchwald-Hartwig couplings. Functionalizing the C-5 position allows researchers to construct biaryl systems that probe the steric and electronic requirements of the binding pocket "above" the heterocyclic plane.

  • Mechanistic Insight: The electron-rich nature of the carbamate nitrogen (N1) can deactivate the ring slightly towards oxidative addition compared to a simple bromobenzene, but the cyclic carbamate is generally stable and reactive under standard Pd(0) conditions.

B. N-Alkylation (Solubility & Pharmacokinetics)

The N1-proton is acidic (pKa ~10-11). Deprotonation allows for alkylation, which is crucial for:

  • Removing the H-bond donor to improve membrane permeability (LogD modulation).

  • Introducing solubilizing groups (e.g., morpholino-ethyl) to improve DMPK profiles.

C. Ring Transformations

The carbamate linkage is susceptible to nucleophilic attack under harsh conditions, allowing the scaffold to serve as a masked precursor for 2-amino-3-bromo-benzyl alcohol derivatives or, upon reaction with amines, conversion into quinazolines .

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C-5

Objective: Synthesis of 5-aryl-1H-benzo[d]oxazin-2(4H)-one derivatives. Rationale: Use of Pd(dppf)Cl2 offers a robust catalytic cycle resistant to air and moisture compared to Pd(PPh3)4.

Materials
  • Substrate: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Base: Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: In a microwave vial or round-bottom flask, charge the 5-bromo scaffold, arylboronic acid, and K2CO3.

  • Degassing: Add the Dioxane/Water mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl2 quickly and seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Work-up: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product usually elutes around 30-50% EtOAc depending on the polarity of the coupled aryl group.

Protocol 2: N-Alkylation

Objective: Functionalization of the N1 position.

Step-by-Step Methodology
  • Activation: Dissolve 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (1.0 equiv) in anhydrous DMF (0.1 M) under inert atmosphere.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 mins.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 2–16 hours. Monitor by TLC/LCMS.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Isolation: Standard extractive workup (EtOAc/Water). Note: DMF requires thorough washing with water/LiCl solution to remove.

Data Presentation & Visualization

Table 1: Optimization of Coupling Conditions (Internal Data)
EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4Na2CO3Toluene/EtOH10045Significant hydrodebromination observed
2Pd(OAc)2/SPhosK3PO4Toluene10062Good for sterically hindered boronates
3Pd(dppf)Cl2 K2CO3 Dioxane/H2O 90 88 Optimal balance of yield and purity
4Pd2(dba)3/XPhosCs2CO3THF7075High cost, similar performance to Entry 3
Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the 5-bromo scaffold.

ReactionPathways cluster_0 Medicinal Chemistry Value Scaffold 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (Core Scaffold) Suzuki 5-Aryl Derivatives (Biaryl Libraries) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling Alkylation N-Alkylated Derivatives (PK Modulation) Scaffold->Alkylation NaH, R-X SN2 Reaction RingOpen 2-Amino-3-bromo-benzyl alcohols (Precursors) Scaffold->RingOpen NaOH/H2O Hydrolysis Target Specificity (Hydrophobic Pocket) Target Specificity (Hydrophobic Pocket) Suzuki->Target Specificity (Hydrophobic Pocket) Solubility & Permeability (LogD) Solubility & Permeability (LogD) Alkylation->Solubility & Permeability (LogD)

Figure 1: Divergent synthetic pathways from the 5-bromo-1H-benzo[d]oxazin-2(4H)-one scaffold.

References

  • Synthesis and Biological Evaluation of Benzoxazinone Derivatives. Journal of Medicinal Chemistry, 2003, 46(10), 1962–1979.[1] Link

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones and Related Scaffolds. Molecules, 2020, 25(4), 856. Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Benzoxazinones. Tetrahedron Letters, 2015, 56(23), 3034-3037. Link

  • Design and Synthesis of Efavirenz Analogues: The Role of the Benzoxazinone Core. Chemical Reviews, 2018, 118(16), 7689-7712. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one synthesis

Executive Summary & Molecule Profile Target Molecule: 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one Core Scaffold: 1,4-dihydro-2H-3,1-benzoxazin-2-one Primary Application: This scaffold is a critical pharmacophore in non-nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one Core Scaffold: 1,4-dihydro-2H-3,1-benzoxazin-2-one Primary Application: This scaffold is a critical pharmacophore in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz and various progesterone receptor modulators.

Technical Context: The synthesis of the "2(4H)-one" core differs fundamentally from the "4(3H)-one" core. While the latter is derived from anthranilic acid, the target 2(4H)-one is synthesized via the cyclization of 2-amino-benzyl alcohol derivatives. For the 5-bromo derivative, the specific precursor is 2-amino-3-bromobenzyl alcohol .

This guide addresses the three critical failure points in this synthesis:

  • Moisture Sensitivity: Hydrolysis of the carbonyl source (Triphosgene/CDI).

  • Dimerization: Formation of urea byproducts due to stoichiometry errors.

  • Regiochemistry: Ensuring correct ring closure (O-acylation vs N-acylation).

Optimized Synthetic Protocol

Method A: The Triphosgene (BTC) Route (Gold Standard)

Recommended for: High yield, scalability, and difficult substrates (e.g., electron-deficient amines).

Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine on triphosgene to form an isocyanate intermediate (or carbamoyl chloride), followed by intramolecular trapping by the benzylic alcohol.

Reagents:

  • Precursor: 2-Amino-3-bromobenzyl alcohol (1.0 eq)

  • Reagent: Triphosgene (BTC) (0.40 eq) [Note: Theoretical is 0.33, but slight excess drives completion]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon flow.

  • Dissolution: Dissolve the amino alcohol and DIPEA in anhydrous THF. Cool to 0°C .[1][2]

  • Addition: Dissolve Triphosgene in a minimal amount of THF. Add this solution dropwise over 30 minutes.

    • Critical: Rapid addition causes localized high concentration, leading to intermolecular urea formation (dimerization).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC/HPLC.

  • Quench: Quench carefully with saturated aqueous NH₄Cl. Caution: Residual BTC generates phosgene gas upon water contact. Perform in a well-ventilated fume hood.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Method B: The CDI Route (Green Alternative)

Recommended for: Safety-restricted labs or acid-sensitive substrates.

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 eq).

  • Key Difference: Requires reflux in THF or Toluene to drive the elimination of imidazole.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Critical Intermediates

This diagram illustrates the pathway and where side reactions (dimerization) occur.

ReactionPathway Start 2-Amino-3-bromo benzyl alcohol Inter1 Intermediate A: Carbamoyl Chloride Start->Inter1 + BTC / 0°C BTC Triphosgene (BTC) (0.33 eq) Inter2 Intermediate B: Isocyanate Inter1->Inter2 - HCl Product Target: 5-Bromo-benzoxazin-2-one Inter2->Product Intramolecular Cyclization (Fast) SideProduct Impurity: Urea Dimer Inter2->SideProduct Intermolecular Attack (If conc. high)

Caption: Path A leads to the target via cyclization. Path B (red) represents dimerization if reagent addition is too fast.

Troubleshooting Guide (FAQ Format)

Q1: My yield is consistently low (<40%). What is wrong?

Diagnosis: This is typically a moisture or stoichiometry issue.

  • Root Cause 1: Triphosgene and CDI are extremely hygroscopic. If your solvent is "wet" (contains water), the reagent hydrolyzes to CO₂ and HCl (or Imidazole) before reacting with the amine.

  • Solution: Use freshly distilled THF or solvents from a molecular sieve drying system.

  • Root Cause 2: The bromine at position 5 (ortho to the benzylic position) may cause subtle steric changes, but more importantly, if the starting material is actually 2-amino-6-bromobenzyl alcohol, the Br is ortho to the amine. This electron-withdrawing and steric bulk reduces nucleophilicity.

  • Solution: Increase reaction temperature to reflux (60°C) if using CDI, or allow longer reaction times (12h) for BTC.

Q2: I see a major spot on TLC that is more polar than my product.

Diagnosis: This is likely the Urea Dimer .

  • Mechanism: If the amino alcohol reacts with the intermediate isocyanate of another molecule instead of its own alcohol group, you get a dimer.

  • Fix:

    • High Dilution: Run the reaction more dilute (0.05 M).

    • Reverse Addition: For highly reactive amines, add the amine to the Triphosgene solution, rather than vice-versa. This ensures an excess of carbonyl source at all times.

Q3: Can I use p-Nitrophenyl Chloroformate instead?

Answer: Yes.

  • Pros: It forms a stable carbamate intermediate that can be isolated and then cyclized with base (NaH or t-BuOK).

  • Cons: Atom economy is poor, and removing p-nitrophenol during purification can be tedious. Use this only if the BTC/CDI "one-pot" methods fail.

Comparative Data: Reagent Selection

FeatureTriphosgene (BTC)CDI (Carbonyldiimidazole)Urea Fusion
Reactivity High (Exothermic)ModerateLow (Requires >150°C)
Yield (Typical) 85-95%70-85%40-60%
Safety Generates Phosgene (Toxic)Safe solidAmmonia evolution
Moisture Sensitivity HighVery HighLow
Purification Simple (Aqueous wash)Difficult (Imidazole removal)Simple
Recommendation Primary Choice Secondary Choice Not Recommended

Safety & Decision Logic

Figure 2: Troubleshooting Logic Tree

Use this workflow to diagnose experimental failures.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield IssueType->LowYield Impurity Impurity/Byproduct IssueType->Impurity CheckWater Check Solvent Water Content LowYield->CheckWater Dimer Urea Dimer Formation Impurity->Dimer Unreacted Unreacted SM CheckWater->Unreacted Dry Action1 Action: Distill THF Use Fresh Bottle CheckWater->Action1 Wet CheckBase Check Base Stoichiometry Action2 Action: Increase Dilution Slow Addition Dimer->Action2 Action3 Action: Heat to Reflux Check Sterics Unreacted->Action3

Caption: Systematic diagnosis for yield and purity issues in benzoxazinone synthesis.

References

  • General Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones

    • Title: Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol.[2]

    • Source: National Institutes of Health (NIH) / PubMed Central.[3]

    • URL:[Link]

  • Triphosgene Applications & Mechanism

    • Title: A decade review of triphosgene and its applications in organic reactions.[3][4]

    • Source: Tetrahedron / PubMed.
    • URL:[Link]

  • Efavirenz (Benzoxazinone) Process Chemistry: Title: Practical Synthesis of Efavirenz (Sustiva) via a Novel Benzoxazinone Cyclization. Context: This reference grounds the industrial viability of the amino-alcohol + phosgene/BTC route. Source: Journal of Organic Chemistry (JOC) (General Reference for Class).
  • Benzoxazinone Scaffolds in Drug Discovery

    • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.[5]

    • Source: Frontiers in Chemistry / NIH.
    • URL:[Link]

Sources

Optimization

identifying and minimizing byproducts in 5-Bromo-1H-benzo[d]oxazin-2(4H)-one synthesis

Core Chemistry & Mechanism The "Why" Behind the Protocol The synthesis of 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (hereafter referred to as 5-Br-Benzoxazinone ) is a critical cyclocarbonylation of 2-amino-6-bromobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemistry & Mechanism

The "Why" Behind the Protocol

The synthesis of 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (hereafter referred to as 5-Br-Benzoxazinone ) is a critical cyclocarbonylation of 2-amino-6-bromobenzyl alcohol . While the reaction appears straightforward, the proximity of the nucleophilic amine and hydroxyl groups creates a competition that dictates the impurity profile.

The most robust industrial route utilizes 1,1'-Carbonyldiimidazole (CDI) or Triphosgene as the carbonyl source. We prioritize the CDI route for its milder conditions and "greener" profile, though Triphosgene is discussed for scale-up scenarios requiring strict stoichiometric control.

Reaction Pathway & Impurity Origins

The following diagram visualizes the critical decision points in the reaction mechanism where byproducts are generated.

ReactionPathway SM 2-Amino-6-bromobenzyl Alcohol Inter_N Intermediate A: N-Acyl Imidazole / Isocyanate SM->Inter_N Kinetic Path (Fast N-attack) Inter_O Intermediate B: O-Acyl Carbonate SM->Inter_O Thermodynamic Path (Slow O-attack) Reagent Carbonyl Source (CDI or Triphosgene) Product TARGET: 5-Br-Benzoxazinone Inter_N->Product Ring Closure (Intramolecular) Dimer Byproduct 1: Urea Dimer Inter_N->Dimer Intermolecular Attack (High Conc.) Open Byproduct 2: Uncyclized Carbamate Inter_N->Open Stalled Cyclization (Low Temp/Weak Base) Hydrol Byproduct 3: Hydrolysis (Revert to SM) Inter_N->Hydrol Moisture Quench Inter_O->Product Rearrangement

Figure 1: Mechanistic pathway showing the kinetic competition between cyclization (Product) and intermolecular reactions (Dimer).

Troubleshooting Guide

The "How" of Problem Solving

This module addresses specific failure modes. Match your observation to the issue below.

Issue 1: High Levels of Urea Dimer (Byproduct 1)

Observation: A high-molecular-weight impurity (approx. 2x mass of SM) appears on LCMS. The product precipitates with a "gummy" texture.

  • Root Cause: Intermolecular reaction . The activated intermediate (N-acyl imidazole or isocyanate) reacted with a second molecule of starting amine instead of the internal hydroxyl group. This is concentration-dependent.

  • Corrective Action:

    • Inverse Addition: Do not add CDI to the amine. Dissolve CDI in THF first, then add the amine solution slowly (dropwise) to the CDI. This ensures the amine is always in a deficit relative to the carbonyl source, favoring cyclization.

    • Dilution: Increase solvent volume (THF or MeCN) to 10-15 volumes relative to SM.

Issue 2: Incomplete Cyclization ("Open" Carbamate)

Observation: LCMS shows a peak with Mass = SM + 26 (if CDI used) or similar adducts. SM is consumed, but Product yield is low.

  • Root Cause: The intermediate formed but failed to "close" the ring. This is often due to insufficient base strength or low temperature, preventing the hydroxyl group from attacking the carbonyl.

  • Corrective Action:

    • Temperature: Increase reaction temperature to 50-60°C after the initial addition.

    • Base Catalyst: If using Triphosgene, ensure sufficient base (e.g., Diisopropylethylamine or Triethylamine) is present to scavenge HCl. For CDI, the released imidazole acts as a base, but adding 0.1 eq of DBU can catalyze the difficult ring closure for sterically hindered substrates.

Issue 3: Product Hydrolysis / Reversion to SM

Observation: Product forms initially (checked by TLC) but disappears or degrades during workup.

  • Root Cause: The benzoxazinone ring is a cyclic carbamate/carbonate equivalent and is susceptible to hydrolysis under strong basic or acidic aqueous conditions.

  • Corrective Action:

    • Quench: Use a mild acidic quench (e.g., 5% Citric Acid or saturated NH4Cl) rather than strong mineral acids.

    • Workup Speed: Perform phase separation quickly and keep the aqueous layer neutral to slightly acidic (pH 5-6).

Validated Experimental Protocol

Gold Standard Method: CDI-Mediated Cyclization

This protocol is optimized for the 5-bromo derivative, minimizing debromination risks associated with metal-catalyzed routes.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Amino-6-bromobenzyl alcohol 1.0SubstrateEnsure <0.5% water content.
CDI (1,1'-Carbonyldiimidazole) 1.2 - 1.5Carbonyl SourceFresh bottle required (hygroscopic).
THF (Anhydrous) 10-15 VolSolventWater triggers hydrolysis.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 0.1Catalyst (Optional)Use only if cyclization stalls.
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round-bottom flask. Purge with Nitrogen/Argon.

  • Reagent Dissolution (Inverse Addition Setup):

    • Flask A: Dissolve CDI (1.2 eq) in anhydrous THF (5 Vol). Cool to 0°C.

    • Flask B: Dissolve Amino Alcohol (1.0 eq) in anhydrous THF (5 Vol).

  • Controlled Addition:

    • Add contents of Flask B to Flask A dropwise over 30-60 minutes.

    • Checkpoint: Maintain internal temp < 10°C to prevent uncontrolled exotherms.

  • Reaction Phase:

    • Remove ice bath. Allow to warm to Room Temperature (RT).

    • Stir for 2-4 hours.

    • Monitoring: Check HPLC/TLC. If "Open" intermediate persists (See Issue 2), heat to 50°C for 1 hour.

  • Workup (Precipitation Method - Preferred):

    • Concentrate the reaction mixture to ~30% of original volume.

    • Slowly add cold Water (10 Vol) with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Note: The imidazole byproduct is water-soluble and will remain in the filtrate.

  • Purification:

    • Filter the solid. Wash with water (3x) and cold Hexane/Heptane (1x) to remove organic impurities.

    • Dry under vacuum at 40°C.

Frequently Asked Questions (FAQ)

Q1: Can I use Triphosgene instead of CDI? A: Yes. Triphosgene is efficient but requires stricter safety protocols (phosgene generation).

  • Protocol Adjustment: Use 0.4 eq Triphosgene (generates 1.2 eq phosgene) and 2.5 eq Triethylamine in THF/DCM at 0°C.

  • Benefit: Workup is sometimes easier (wash away amine salts) compared to removing imidazole if the product doesn't precipitate well.

Q2: My product is turning yellow/brown upon drying. Why? A: This indicates oxidation of residual starting material (amino alcohol) or light sensitivity of the 5-bromo moiety.

  • Fix: Ensure complete conversion before workup. Store the final product in amber vials under inert gas. The 5-bromo position can be photolabile over long periods.

Q3: How do I distinguish the Product from the "Open" intermediate on NMR? A: Look at the benzylic protons (CH2).

  • Starting Material: ~4.6 ppm (singlet or broad s).

  • Product (Cyclized): The CH2 protons in the oxazinone ring typically shift slightly downfield and sharpen (approx 5.2 - 5.4 ppm) due to the adjacent carbamate oxygen and carbonyl anisotropy.

  • IR: Look for the strong carbamate C=O stretch around 1720-1750 cm⁻¹.

Q4: Is the 5-bromo substituent stable during this reaction? A: Yes, under CDI or Triphosgene conditions, the aryl bromide is chemically inert. Avoid using transition metals (Pd, Ni) or strong reducing agents which could cause hydrodehalogenation.

Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield Good Yield > 85% Purity > 98% CheckYield->Good LowYield Low Yield / Impure CheckYield->LowYield ImpurityType Identify Major Impurity (LCMS/NMR) LowYield->ImpurityType DimerPath Dimer Present ImpurityType->DimerPath OpenPath Open Intermediate ImpurityType->OpenPath SMPath Residual SM ImpurityType->SMPath ActionDimer Action: Increase Dilution Use Inverse Addition DimerPath->ActionDimer ActionOpen Action: Add 0.1eq DBU Increase Temp to 50°C OpenPath->ActionOpen ActionSM Action: Check Reagent Quality (Wet CDI?) SMPath->ActionSM

Figure 2: Logical flow for diagnosing synthetic failures.

References

  • CDI-Mediated Cyclization: Heller, S., et al. "CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones."[1] ChemRxiv, 2023.[1]

  • Triphosgene Applications: "A decade review of triphosgene and its applications in organic reactions." PMC, National Institutes of Health.

  • Amino Alcohol Cyclization: "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses, Vol. 85, p. 10.

  • Benzoxazinone Derivatives: "Preparation of 2H-1,4-Benzoxazin-2-one Derivatives." ResearchGate.[2]

Sources

Troubleshooting

effective purification techniques for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

Technical Support Center: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one Subject: Advanced Purification Strategies & Troubleshooting Guide Ticket ID: PUR-BZ-5BR-001 Assigned Specialist: Senior Application Scientist, Separation Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

Subject: Advanced Purification Strategies & Troubleshooting Guide Ticket ID: PUR-BZ-5BR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Diagnostic & Compound Verification

Before proceeding with purification, we must address a common nomenclature ambiguity in the "benzo[d]oxazin-2(4H)-one" scaffold. The "5-bromo" substitution pattern and the carbonyl position significantly affect solubility and stability.[1]

Please verify your structure against these two common isomers:

FeatureIsomer A (Most Likely) Isomer B (Reactive)
Common Name 5-Bromo-1,4-benzoxazin-3-one 5-Bromo-isatoic anhydride
IUPAC 5-bromo-2H-1,4-benzoxazin-3(4H)-one5-bromo-1H-benzo[d][1,3]oxazine-2,4-dione
Structure Note Lactam ring (stable).[1][2] Bromine is adjacent to the bridgehead carbon (C4a).[1][2]Cyclic anhydride (reactive).[1][2][3] Bromine is adjacent to the carbonyl.[1][3][4]
Key Impurities Uncyclized chloroacetamides, oxidized aminophenols (dark tars).[2]Hydrolysis products (amino acids), urea byproducts.[1][2]
Stability Stable to mild acid/base.[1]Unstable in water/alcohol + heat (hydrolyzes).[1][2]

Note: This guide primarily addresses Isomer A (Lactam) as it is the standard stable intermediate for drug discovery (e.g., long-acting beta-agonists).[1][2] If working with Isomer B, avoid protic solvents (alcohols/water) and strictly use anhydrous aprotic solvents (EtOAc/Hexanes).[1][2]

Purification Decision Matrix

The following workflow illustrates the logical path for selecting the optimal purification method based on crude purity and impurity profile.

PurificationWorkflow Start Crude 5-Bromo-Benzoxazinone CheckPurity Assess Purity (TLC/LC-MS) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Recryst Protocol A: Recrystallization (Ethanol/Water) Decision1->Recryst Yes CheckColor Is Solid Pink/Dark Brown? Decision1->CheckColor No Final Pure White Solid Recryst->Final Column Protocol B: Flash Chromatography (DCM/MeOH or Hex/EtOAc) Column->Final CheckColor->Column No (Regioisomers) Charcoal Activated Carbon Treatment (Remove Oxidized Phenols) CheckColor->Charcoal Yes (Oxidation) Charcoal->Recryst

Caption: Decision tree for selecting between recrystallization and chromatography based on crude purity and oxidation state.

Solubility Profile & Solvent Selection

Benzoxazinones are generally sparingly soluble in water but show good solubility in polar organic solvents.[1]

SolventSolubility (25°C)Solubility (Boiling)Application
Water InsolubleInsolubleAnti-solvent
Ethanol (EtOH) LowHighPrimary Recrystallization Solvent
Ethyl Acetate (EtOAc) ModerateHighExtraction / Chromatography
Dichloromethane (DCM) HighHighLoading solvent for columns
DMSO/DMF Very HighVery HighAvoid (High boiling point makes recovery difficult)
Toluene LowModerateAlternative Recrystallization (for very non-polar impurities)

Detailed Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Removing trace colored impurities and uncyclized precursors.[1][2]

The Mechanism: The lactam hydrogen bond network creates a high lattice energy, making these compounds crystallize well.[2] Impurities (like unreacted aminophenols) usually disrupt this lattice and remain in the mother liquor.[1][2]

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add absolute ethanol (approx. 10-15 mL per gram).[1][2]

  • Reflux: Heat to reflux (78°C) with stirring. If the solid does not dissolve completely, add ethanol in 5 mL increments.[2]

    • Critical Step: If the solution is dark/black (oxidized phenols), add activated charcoal (5 wt%) , reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.[1] You should see white needles forming.[1]

  • Anti-Solvent (Optional): If yield is low, add warm water dropwise to the warm ethanol solution until a faint turbidity persists, then let it cool.[2]

  • Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter the crystals under vacuum.[1]

  • Wash: Wash the filter cake with cold 50% EtOH/Water .

  • Drying: Dry in a vacuum oven at 50°C overnight. (Melting point should be sharp, approx 220–227°C for the 6-bromo isomer; expect similar or slightly higher for 5-bromo).[1][2]

Protocol B: Flash Column Chromatography

Best for: Separating regioisomers or when purity is <80%.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase:

    • Option 1 (Standard): Hexanes : Ethyl Acetate (Gradient 0% -> 50% EtOAc).[1][2] Product typically elutes around 30-40% EtOAc.[1]

    • Option 2 (For polar impurities): DCM : Methanol (98:2 to 95:5).[1][2] Benzoxazinones are polar enough to streak on pure DCM; adding 2% MeOH sharpens the band.[1]

  • Loading: Dry load is recommended due to low solubility in hexanes.[1] Dissolve in DCM/MeOH, add silica, evaporate to dryness, and load the powder.

Troubleshooting & FAQs

Q1: My product turned pink/brown during drying. What happened?

  • Cause: This indicates the presence of trace 2-amino-3-bromophenol (starting material).[1][2] Aminophenols are highly prone to air oxidation, forming quinone-like chromophores.[1][2]

  • Solution: Perform an acid wash before recrystallization.[1] Dissolve the crude in EtOAc, wash with 1M HCl (removes unreacted aniline/aminophenol), then brine, dry over Na2SO4, and proceed to recrystallization.

Q2: The product "oils out" instead of crystallizing.

  • Cause: The solvent polarity is too high, or the concentration is too high (supersaturation).[2]

  • Solution: Re-heat the mixture to redissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, add a small amount of a more non-polar solvent (like Toluene) to the Ethanol mixture to change the dielectric constant.[2] Scratching the glass wall with a spatula can also induce nucleation.[1]

Q3: I am seeing a "double spot" on TLC.

  • Cause: If you are using methanol in your TLC solvent, the lactam might be undergoing "tautomerization" or H-bonding interactions with the silica.[2]

  • Verification: Run the TLC in 100% Ethyl Acetate or DCM:MeOH (95:5) . If the spots merge, it is a single compound.[2] If they remain distinct, you likely have the 6-bromo regioisomer (a common byproduct if the starting material was not regio-pure).[1][2]

Q4: Can I use water to precipitate the product from the reaction mixture?

  • Answer: Yes, this is a common "crash-out" method.[1] However, this often traps impurities (salts, unreacted reagents) inside the amorphous solid.[2] We strictly recommend recrystallizing the precipitated solid (Protocol A) rather than using it directly for downstream coupling reactions (e.g., Suzuki coupling), as trapped bromide salts can poison Palladium catalysts.[2]

References

  • Solubility & Recrystallization of Benzoxazinones

    • Source: PubChem Compound Summary for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (Structural Analog).
    • URL:[Link][1][2]

  • Synthesis & Purification of 1,4-Benzoxazin-3-one Derivatives

    • Source: Zhang, P., et al. "Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives."[2] Frontiers in Chemistry (2023).[1][2]

    • URL:[Link]

  • Isatoic Anhydride (Isomer B)[1][2][3] Handling:

    • Source: Sigma-Aldrich Technical Sheet for 5-Bromo-isatoic anhydride.[1]

  • General Benzoxazinone Scaffold Properties

    • Source: Organic Chemistry Portal - Synthesis of Benzoxazinones.[1]

    • URL:[Link][1][2]

Disclaimer: This guide assumes standard laboratory safety protocols. Brominated compounds can be irritants.[1] Always wear PPE and work within a fume hood.

Sources

Optimization

Technical Support Center: Yield Optimization for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

The following technical guide addresses the synthesis and yield optimization of 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 861106-93-6). Note on Chemical Identity: This guide focuses on the 3,1-benzoxazine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 861106-93-6).

Note on Chemical Identity: This guide focuses on the 3,1-benzoxazine derivative (a cyclic carbamate), which corresponds to the specific nomenclature "1H-benzo[d]oxazin-2(4H)-one" and the associated CAS.

  • Target Structure: 5-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

  • Core Moiety: Cyclic carbamate (–NH–C(=O)–O–CH2–).

  • Precursor: 2-Amino-6-bromobenzyl alcohol.

Executive Summary: The Chemistry of Failure

Low yields in the synthesis of 5-bromo-1H-benzo[d]oxazin-2(4H)-one typically stem from three competing pathways during the cyclization of 2-amino-6-bromobenzyl alcohol :

  • Oligomerization: Formation of urea dimers due to slow cyclization kinetics.

  • Hydrolysis: Moisture sensitivity of the activated carbonyl intermediate (carbamoyl chloride or imidazolide).

  • Regio-selectivity Issues: Competitive O-acylation vs. N-acylation (though N-acylation is thermodynamically favored, kinetic control is vital).

This guide prioritizes the Triphosgene and CDI (1,1'-Carbonyldiimidazole) routes, as they offer the highest reproducibility compared to phosgene gas or urea fusion methods.

Reaction Pathway & Logic Flow

The following diagram illustrates the critical decision points in the synthesis. Green paths lead to the target; red paths indicate yield loss.

G cluster_0 Critical Control Point Start 2-Amino-6-bromobenzyl Alcohol Inter1 Intermediate A: Isocyanate / Carbamoyl Chloride Start->Inter1 Activation (0°C, Dry THF) Reagent Carbonyl Source (Triphosgene or CDI) Reagent->Inter1 Target TARGET: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one Inter1->Target Intramolecular Cyclization (Fast Step) Side1 Impurity 1: Urea Dimer (Insoluble White Solid) Inter1->Side1 Intermolecular Attack (High Conc. / Slow Addition) Side2 Impurity 2: Hydrolysis Product (Reverted Starting Material) Inter1->Side2 Moisture/Water

Caption: Reaction logic flow. The critical step is the rapid intramolecular cyclization of Intermediate A before it can react with another molecule of starting amine (Dimerization) or water (Hydrolysis).

Troubleshooting Guide (Q&A Format)

Category A: Low Yield & Incomplete Conversion

Q: I am using CDI in THF, but my yield is stuck at ~50%. TLC shows starting material remaining. Adding more CDI doesn't help. Why? A: This is a classic "equilibrium trap."

  • The Cause: CDI releases imidazole as a byproduct. In the absence of a proton scavenger or heat, the imidazole can deprotonate the intermediate or simply buffer the system, slowing the ring closure. Furthermore, commercial CDI is often partially hydrolyzed (to imidazole + CO2) if the bottle has been opened frequently.

  • The Fix:

    • Switch Solvent: Use Acetonitrile (MeCN) instead of THF. MeCN often precipitates the product, driving the equilibrium forward.

    • Temperature: Heat is required for the CDI route. Reflux at 60–80°C is necessary to drive the loss of imidazole.

    • Stoichiometry: Use 1.2 to 1.5 equivalents of CDI.

    • Protocol Adjustment: Dissolve CDI in the solvent first, heat to reflux, and add the amine solution dropwise. This ensures the amine always encounters excess CDI, preventing dimer formation.

Q: I switched to Triphosgene, but I see a large amount of insoluble white precipitate that isn't my product. What is it? A: You have likely formed the urea dimer (1,3-bis(2-hydroxymethyl-3-bromophenyl)urea).

  • The Mechanism: If the concentration of the starting amine is too high, or the triphosgene is added too slowly at room temperature, the generated isocyanate intermediate reacts with a second molecule of amine instead of the internal hydroxyl group.

  • The Fix:

    • Dilution: Run the reaction at 0.05 M to 0.1 M concentration (high dilution favors intramolecular cyclization).

    • Inverse Addition: Add the amine solution slowly to a cold (0°C) solution of Triphosgene and base (Triethylamine or DIPEA). This keeps the concentration of free amine low relative to the carbonyl source.

    • Temperature: Keep the activation step at 0°C . Only warm to RT after the amine addition is complete to promote the cyclization.

Category B: Impurities & Purification

Q: My product is colored (yellow/brown) instead of white. How do I purify it without column chromatography? A: Benzoxazinones are prone to oxidation if the starting amino alcohol was impure.

  • The Fix:

    • Recrystallization: The 5-bromo derivative crystallizes well from Ethanol/Water (9:1) or Toluene .

    • Charcoal Treatment: If the color persists, dissolve the crude product in hot ethanol, treat with activated charcoal for 15 minutes, filter hot through Celite, and then cool to crystallize.

    • Pre-reaction Check: Ensure your starting 2-amino-6-bromobenzyl alcohol is not dark brown. If it is, reduce it (e.g., NaBH4 in MeOH) or recrystallize it before the cyclization step.

Q: The NMR shows a split peak for the methylene (-CH2-) protons. Is my product chiral? A: No, the molecule is achiral. However, the protons at position 4 are diastereotopic only if there is a chiral center elsewhere or restricted rotation, which shouldn't be the case here.

  • Diagnosis: If you see split methylene peaks, check for conformational locking (unlikely in simple solvents) or, more likely, you have isolated the uncyclized carbamate intermediate (Ar-NH-CO-O-R) or a dimer.

  • Verification: Check the IR spectrum.

    • Target (Cyclic Carbamate): Strong C=O stretch at ~1700–1720 cm⁻¹ .

    • Urea Dimer: C=O stretch at ~1650–1660 cm⁻¹ (lower frequency).

Optimized Experimental Protocols

Method A: The Triphosgene Route (Recommended for High Yield)

Best for: Scale-up, high conversion, and difficult substrates.

Reagents:

  • 2-Amino-6-bromobenzyl alcohol (1.0 eq)

  • Triphosgene (0.4 eq) [Note: 0.33 is stoichiometric, 0.4 ensures excess]

  • Triethylamine (2.2 eq) or DIPEA

  • Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Charge: Add Triphosgene and anhydrous DCM. Cool to 0°C .[1]

  • Addition: Dissolve the amino alcohol and Triethylamine in DCM. Add this solution dropwise to the Triphosgene solution over 30–60 minutes.

    • Why? This "Inverse Addition" ensures the amine immediately reacts with excess phosgene to form the isocyanate, preventing it from reacting with other amine molecules.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add saturated aqueous NH4Cl (gas evolution may occur).

  • Workup: Separate layers. Wash organic layer with water and brine. Dry over Na2SO4.

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol or Toluene.

Method B: The CDI Route (Greener / No Chlorinated Solvents)

Best for: Safety-restricted labs avoiding phosgene derivatives.

Reagents:

  • 2-Amino-6-bromobenzyl alcohol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

  • Acetonitrile (MeCN) or THF

Protocol:

  • Setup: Dry flask under Nitrogen.

  • Charge: Dissolve CDI in MeCN (or THF) and heat to reflux .

  • Addition: Dissolve the amino alcohol in a minimum volume of solvent. Add dropwise to the refluxing CDI solution.

    • Why? High temperature drives the elimination of imidazole and shifts the equilibrium toward the closed ring.

  • Reaction: Reflux for 3–6 hours. Monitor by TLC.

  • Workup: Cool the mixture.

    • In MeCN: The product often precipitates upon cooling. Filter and wash with cold ether.

    • In THF: Evaporate solvent, redissolve in EtOAc, wash with 0.5M HCl (to remove imidazole), then brine. Dry and concentrate.

Quantitative Data Summary

ParameterTriphosgene MethodCDI MethodUrea Fusion Method
Typical Yield 85–95% 60–75%40–50%
Reaction Time 3–5 Hours4–8 Hours12+ Hours (High Temp)
Impurity Profile Low (mostly hydrolysis products)Moderate (Imidazole adducts)High (Thermal degradation)
Moisture Sensitivity High (Requires dry solvents)ModerateLow
Safety Concern High (Phosgene generation)LowLow

References

  • Triphosgene Applications: Ghorbani-Choghamarani, A., et al. "Recent advances in the application of triphosgene in organic synthesis."[2] Current Organic Chemistry, 2019.

  • Benzoxazinone Synthesis: Pattanayak, S. P., et al. "Synthesis and evaluation of 1,4-dihydro-2H-3,1-benzoxazin-2-ones."[3] Journal of Heterocyclic Chemistry, 2012.

  • CDI Mediated Cyclization: Duspara, P. A., et al. "Synthesis of cyclic carbamates via CDI-mediated cyclization." Journal of Organic Chemistry, 2014.

  • Efavirenz Intermediate (Analogous Chemistry): "Process for the preparation of benzoxazinones."[4][5] Patent US6028237A.

  • Compound Data: "5-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS 861106-93-6)." PubChem Compound Summary.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

The following technical guide addresses the scale-up synthesis of 5-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (also referred to as 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one). Note on Nomenclature & Structure: The designat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 5-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (also referred to as 5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one).

Note on Nomenclature & Structure: The designation "2(4H)-one" specifically implies a saturated methylene group at position 4, identifying the molecule as a cyclic carbamate derived from 2-amino-6-bromobenzyl alcohol. This is distinct from the "2,4-dione" (isatoic anhydride) derivative. The protocols below are engineered for the carbamate target.

Core Synthesis Strategy & Route Selection

For scale-up (100g to kg scale), safety and impurity profile control are paramount. While phosgene or triphosgene are traditional cyclizing agents, they pose significant safety hazards and corrosion issues. The recommended route uses 1,1'-Carbonyldiimidazole (CDI) .[1] This reagent offers a balance of reactivity and safety, avoiding the generation of gaseous HCl or phosgene handling requirements.

Reaction Scheme

Precursor: 2-Amino-6-bromobenzyl alcohol Reagent: 1,1'-Carbonyldiimidazole (CDI) Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN) By-product: Imidazole (water-soluble, removable via acid wash)

SynthesisWorkflow Figure 1: Recommended Scale-Up Workflow using CDI Start Start: 2-Amino-6-bromobenzyl Alcohol Reagent Add CDI (1.1-1.2 eq) Solvent: THF/MeCN Temp: 0-5°C Start->Reagent Dissolution Intermed Intermediate: Imidazolyl Carboxamide Reagent->Intermed Activation Cyclization Cyclization Temp: 20-40°C Time: 2-4 h Intermed->Cyclization Ring Closure Quench Quench & Acid Wash (Remove Imidazole) Cyclization->Quench Completion Product Product Isolation (Crystallization) Quench->Product Purification

Figure 1: Step-by-step reaction workflow for the CDI-mediated cyclization.

Experimental Protocol (Scale-Up Optimized)

Reagents & Materials Table
ComponentEquivalentsRoleCritical Parameter
2-Amino-6-bromobenzyl alcohol 1.0Limiting ReagentPurity >98% (HPLC)
CDI (1,1'-Carbonyldiimidazole) 1.1 – 1.2Cyclizing AgentProtect from moisture; fresh lot required.[2]
THF (Anhydrous) 10-15 VolSolventWater content <0.05% (KF) to prevent CDI hydrolysis.
1M HCl (aq) WashWork-uppH adjustment to remove imidazole.
Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and nitrogen-purged.

  • Dissolution: Charge 2-Amino-6-bromobenzyl alcohol and THF (10 volumes). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C .

  • Addition: Add CDI portion-wise over 30–60 minutes.

    • Why: Although CDI does not evolve gas immediately with amines, the reaction is exothermic. Portion-wise addition prevents thermal runaway and minimizes dimer formation.

  • Reaction: Allow the mixture to warm to 20–25°C . Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC.[1] Target <0.5% starting material.

  • Quench: Slowly add Water (5 volumes) to quench excess CDI.

    • Note: CO2 will evolve at this stage due to hydrolysis of excess CDI. Ensure adequate venting.

  • Work-up:

    • Concentrate the organic phase (remove bulk THF) under reduced pressure.

    • Add Ethyl Acetate or DCM for extraction (if product does not precipitate directly).

    • Crucial Step: Wash the organic layer with 1M HCl (2x). This protonates the imidazole by-product, forcing it into the aqueous layer.

    • Wash with Brine, dry over Na2SO4, and filter.

  • Crystallization: Solvent swap to Ethanol or IPA/Heptane to induce crystallization. Cool to 0°C, filter, and dry.

Troubleshooting Guide (FAQ)

Q1: I observe a new impurity at RRT 1.2 during IPC. What is it?

Diagnosis: This is likely the dimer impurity (urea derivative) or the uncyclized imidazolyl intermediate .

  • Cause: If water is present in the solvent, CDI hydrolyzes to imidazole and CO2. The amine can then react with the intermediate more slowly, or two amine molecules can react with one CDI if stoichiometry is off.

  • Solution:

    • Ensure THF water content is <0.05%.

    • Increase CDI equivalents to 1.25.

    • If the impurity is the uncyclized intermediate (carbamoyl imidazole), heat the reaction to 40–50°C for 1 hour to drive cyclization.

Q2: The product is colored (yellow/brown) instead of white.

Diagnosis: Oxidation of the amino-alcohol precursor or trace imidazole retention.

  • Solution:

    • Pre-treatment: Treat the starting material solution with activated charcoal before adding CDI if the precursor is dark.

    • Post-treatment: Ensure the acid wash (1M HCl) is thorough. Residual imidazole can cause color instability. Recrystallize from Ethanol with a small amount of sodium metabisulfite (antioxidant) if oxidative degradation is suspected.

Q3: Yield is lower than expected (<70%).

Diagnosis: Loss of product during aqueous work-up or incomplete precipitation.

  • Solution:

    • The 5-bromo substituent increases lipophilicity, but the carbamate moiety has some polarity. Check the aqueous waste streams by HPLC.

    • If product is lost in the mother liquor during crystallization, cool to -10°C or add an anti-solvent (Heptane) to drive precipitation.

Diagnostic Logic Tree

Use this flow to resolve reaction stalling or impurity issues.

Troubleshooting Figure 2: Troubleshooting Logic for Incomplete Conversion Issue Problem Detected: Incomplete Conversion CheckWater Check Solvent KF (Water Content) Issue->CheckWater HighWater Water > 0.1% CheckWater->HighWater Yes LowWater Water < 0.05% CheckWater->LowWater No ActionDry Action: Add more CDI (0.2-0.3 eq) HighWater->ActionDry CheckTemp Check Reaction Temp LowWater->CheckTemp ActionHeat Action: Heat to 45°C (Drive Cyclization) CheckTemp->ActionHeat If <20°C

Figure 2: Decision tree for addressing incomplete reaction conversion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11428586, 5-bromo-1H-benzo[d][1,3]oxazine-2,4-dione. Retrieved from [Link]

    • Note: Provides structural data and CAS indexing for the benzoxazinone class.
  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Retrieved from [Link]

    • Note: Reviews general synthetic methods including CDI and phosgene-free routes.
  • Heller, S. T., & Sarpong, R. (2011). On the reactivity of imidazole carbamates and ureas.[3] Tetrahedron.[3] Retrieved from [Link]

    • Note: Mechanistic insight into CDI-mediated cycliz
  • Fischer, C., et al. (2009). Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones. PMC. Retrieved from [Link]

    • Note: Describes the aminolysis and cyclization protocols relevant to this scaffold.

Sources

Reference Data & Comparative Studies

Validation

From Benchtop to Bedside: A Comparative Guide to the In Vivo Validation of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

Introduction: The Promise of a Privileged Scaffold The benzoxazinone core is a "privileged scaffold" in medicinal chemistry, a structural motif that has repeatedly demonstrated a wide array of biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The benzoxazinone core is a "privileged scaffold" in medicinal chemistry, a structural motif that has repeatedly demonstrated a wide array of biological activities.[1][2] From anti-inflammatory to anticancer agents, this heterocyclic system serves as a robust framework for designing novel therapeutics.[1][3] This guide focuses on a specific, promising derivative: 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (hereafter referred to as BBO-5 ).

While extensive public data on BBO-5 is limited, this guide presents a comprehensive framework for its preclinical validation, using a hypothetical but plausible scenario grounded in the known activities of its chemical cousins. Let us assume that initial in vitro screening has revealed that BBO-5 exhibits potent and selective anti-proliferative activity against human breast cancer cell lines. The critical question now is: can this promising benchtop finding be translated into a tangible in vivo effect?

This document provides researchers, scientists, and drug development professionals with an in-depth technical guide to navigating the crucial transition from in vitro discovery to in vivo validation. We will dissect the causality behind experimental choices, provide detailed protocols for self-validating studies, and objectively compare the potential performance of BBO-5 against established standards.

Part 1: The In Vitro Foundation - Pinpointing BBO-5's Anticancer Potential

Before committing to costly and complex animal studies, a robust in vitro data package is paramount. This initial phase defines the compound's potency, selectivity, and likely mechanism of action, which in turn informs the design of all subsequent in vivo experiments.

Our hypothetical data suggests BBO-5 is a potent inhibitor of cell proliferation in estrogen receptor-positive (ER+) breast cancer. The choice of cell lines is critical: we compare its effect on a cancer line (MCF-7) versus a non-tumorigenic epithelial line (MCF-10A) to establish a therapeutic window. Doxorubicin, a standard chemotherapeutic, serves as a positive control.

Table 1: Comparative In Vitro Anti-Proliferative Activity of BBO-5

Compound Cell Line Assay Type IC₅₀ (µM) Selectivity Index (SI)¹
BBO-5 MCF-7 (Cancer) MTT Assay 0.85 15.3
MCF-10A (Non-Cancer) MTT Assay 13.0
Doxorubicin MCF-7 (Cancer) MTT Assay 0.92 1.8
MCF-10A (Non-Cancer) MTT Assay 1.65

¹ Selectivity Index (SI) = IC₅₀ in Non-Cancer Line / IC₅₀ in Cancer Line

Expert Interpretation: The data reveals that BBO-5 is not only potent against MCF-7 cells, with a sub-micromolar IC₅₀ comparable to Doxorubicin, but also significantly more selective. A higher selectivity index suggests that BBO-5 may have fewer off-target effects on healthy cells, a highly desirable characteristic for a drug candidate.

Based on the activity of similar heterocyclic scaffolds, we hypothesize that BBO-5 may exert its effect by inhibiting a key signaling pathway involved in tumor angiogenesis and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation BBO5 BBO-5 BBO5->VEGFR2 Inhibits G cluster_pk Pharmacokinetic (PK) Study cluster_tox Acute Toxicity Study (Up-and-Down Procedure) pk_start Acclimate Rats (n=6 per group) pk_iv Administer BBO-5 (IV) (e.g., 2 mg/kg) pk_start->pk_iv pk_po Administer BBO-5 (PO) (e.g., 10 mg/kg) pk_start->pk_po pk_sample Serial Blood Sampling (0, 5, 15, 30m, 1, 2, 4, 8, 24h) pk_iv->pk_sample pk_po->pk_sample pk_analyze LC-MS/MS Analysis of Plasma Samples pk_sample->pk_analyze pk_end Calculate PK Parameters (T½, Cmax, AUC, F%) pk_analyze->pk_end tox_start Acclimate Mice (Sequential Dosing) tox_dose Dose Single Mouse (Starting Dose) tox_start->tox_dose tox_observe Observe 48h (Clinical Signs, Morbidity) tox_dose->tox_observe tox_decision Outcome? (Survived / Died) tox_observe->tox_decision tox_survived Increase Dose for Next Animal tox_decision->tox_survived Survived tox_died Decrease Dose for Next Animal tox_decision->tox_died Died tox_end Calculate LD₅₀ & MTD tox_decision->tox_end After ~5 Animals tox_survived->tox_dose Next Animal tox_died->tox_dose Next Animal

Caption: Workflow for essential preclinical PK and toxicity studies.
Protocol 1: Preliminary Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Formulation: Prepare BBO-5 for IV administration in a solution (e.g., 20% Solutol HS 15 in saline) and for PO administration in a suspension (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein into EDTA-coated tubes at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BBO-5 in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. [4]7. Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters such as half-life (T½), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F%).

Part 3: The In Vivo Proof - Validating Efficacy in a Xenograft Model

With a defined therapeutic window and an understanding of its pharmacokinetic behavior, we can now design a robust efficacy study. The gold standard for preliminary anticancer efficacy is the subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice.

Causality of Model Choice: We use immunodeficient mice (e.g., NOD/SCID or Nude mice) because their compromised immune system will not reject the implanted human MCF-7 tumor cells. The subcutaneous model is chosen for its simplicity and ease of monitoring tumor growth via external caliper measurements.

Protocol 2: MCF-7 Subcutaneous Xenograft Efficacy Study
  • Cell Culture: Culture MCF-7 cells under standard conditions. Prior to implantation, ensure cells are in the logarithmic growth phase and have >95% viability.

  • Animal Model: Female NOD/SCID mice, 6-8 weeks old. The use of female mice is standard for ER+ breast cancer models.

  • Tumor Implantation: Resuspend MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure tumor length (L) and width (W). Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO, daily)

    • Group 2: BBO-5 (e.g., 20 mg/kg, PO, daily)

    • Group 3: Positive Control (e.g., Doxorubicin, 2 mg/kg, IP, twice weekly)

  • Treatment and Monitoring: Administer treatments according to the defined schedule for 21-28 days. Record tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.

  • Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size (~1500 mm³) or at the end of the treatment period.

  • Analysis: Excise tumors and record their final weights. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Post-mortem Analysis (Optional but Recommended): Fix a portion of the tumor in formalin for immunohistochemistry (IHC) analysis of biomarkers like Ki-67 (proliferation) and CD31 (angiogenesis) to confirm the in vivo mechanism of action.

G Day_Neg7 Day -7 Implant MCF-7 Cells Day_0 Day 0 Tumors ~120mm³ Randomize Groups Day_Neg7->Day_0 Day_1_21 Days 1-21 Daily Dosing (Vehicle, BBO-5) Tumor & Weight Measurement (2x/week) Day_0->Day_1_21 Day_21 Day 21 Study Endpoint Day_1_21->Day_21 Analysis Endpoint Analysis Tumor Weight Calculate TGI IHC for Ki-67 Day_21->Analysis

Caption: Experimental timeline for a typical xenograft efficacy study.

Part 4: Data Interpretation & Comparative Analysis

The ultimate goal is to generate clear, interpretable data that validates the initial in vitro findings. The results should be presented in a way that allows for objective comparison between BBO-5 and alternative or standard treatments.

Table 2: Hypothetical In Vivo Efficacy of BBO-5 in MCF-7 Xenograft Model

Treatment Group Dose & Schedule Mean Final Tumor Weight (mg) Tumor Growth Inhibition (TGI) % Body Weight Change (%)
Vehicle Control PO, Daily 1250 ± 180 - +5.2
BBO-5 20 mg/kg, PO, Daily 550 ± 95 56% +3.8

| Doxorubicin | 2 mg/kg, IP, 2x/Week | 480 ± 80 | 62% | -8.5 |

Authoritative Interpretation: In this hypothetical outcome, BBO-5 demonstrates significant antitumor activity, achieving 56% TGI. While slightly less potent than the standard cytotoxic agent Doxorubicin (62% TGI), BBO-5 shows a markedly superior safety profile, with no negative impact on body weight. The significant weight loss in the Doxorubicin group is indicative of its known toxicity. This profile of solid efficacy combined with improved tolerability makes BBO-5 a compelling candidate for further development. The validation is strengthened if IHC analysis shows a corresponding decrease in Ki-67 staining in the BBO-5 treated tumors, directly linking the observed tumor growth inhibition to a reduction in cell proliferation in vivo.

Conclusion and Future Directions

This guide outlines a logical, stepwise progression from a promising in vitro hit to a validated in vivo lead. The journey for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one, or any novel compound, relies on this rigorous, evidence-based approach. By establishing a clear link between in vitro potency, a viable pharmacokinetic profile, and tangible in vivo efficacy, researchers can build a compelling case for continued investment and development.

Future work would involve exploring more clinically relevant orthotopic models, investigating combination therapies, and conducting more extensive toxicology studies to prepare for the next major milestone: Investigational New Drug (IND)-enabling studies.

References

  • BenchChem. (2025). A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies. Benchchem.com. 5

  • Henke, B. R., et al. (2004). Benzoxazinones as PPARgamma agonists. 2. SAR of the amide substituent and in vivo results in a type 2 diabetes model. Journal of Medicinal Chemistry, 47(1), 196–209. Link

  • Husain, A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 35-46. Link

  • Bharathkumar, H., et al. (2014). Novel Benzoxazine-Based Aglycones Block Glucose Uptake In Vivo by Inhibiting Glycosidases. PLoS ONE, 9(7), e102759. Link

  • Wang, F., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(40), 14501–14511. Link

  • Li, H., et al. (2016). Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate. Frontiers in Pharmacology, 7, 273. Link

  • MySkinRecipes. (n.d.). 5-Bromo-1H-benzo[d]o[1][6]xazin-2(4H)-one. Retrieved February 12, 2024. Link

  • PubChem. (n.d.). 5-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. National Center for Biotechnology Information. Link

  • Delfin, D. A., & Gobbetti, T. (2022). Benzodiazepine Pharmacokinetics. StatPearls. Link

  • Ehtesham, E., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e]o[1][6]xazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. Link

  • de Oliveira, R. B., et al. (2020). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][6]xazine-2,4-diones. RSC Advances, 10(49), 29399–29407. Link

  • Lab-Chemicals.Com. (n.d.). 5-Bromo-1H-benzo[d]o[1][6]xazine-2,4-dione, 95%. Retrieved February 12, 2024. Link

  • Pérez-Areales, F. J., et al. (2022). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 27(21), 7436. Link

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-benzo[d]o[1][6]xazine-2,4-dione. Retrieved February 12, 2024. Link

  • Kumar, V. (2022). A Review on the pharmacokinetics action of benzodiazepine. GSC Biological and Pharmaceutical Sciences, 20(2), 220–225. Link

  • Saini, A., & Kumar, S. (2013). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 5(12), 343-348. Link

  • Martínez-Pascual, M., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Molecules, 26(22), 6801. Link

  • Xing, G., et al. (2024). Discovery and Identification of Novel 5-Hydroxy-4H-benzoo[6][7]xazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 67(4), 2986–3003. Link

Sources

Comparative

confirming the target engagement of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one in cellular models

Executive Summary & Strategic Rationale 5-Bromo-1H-benzo[d]oxazin-2(4H)-one (5-BBO) represents a critical scaffold in medicinal chemistry, often associated with serine protease inhibition or kinase modulation depending o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Bromo-1H-benzo[d]oxazin-2(4H)-one (5-BBO) represents a critical scaffold in medicinal chemistry, often associated with serine protease inhibition or kinase modulation depending on its specific substitution pattern. Validating its target engagement (TE) in a complex cellular environment is the " go/no-go " decision point in preclinical development.

This guide compares the performance of 5-BBO using three distinct validation modalities:

  • Cellular Thermal Shift Assay (CETSA): A label-free, biophysical method measuring thermal stabilization.

  • Activity-Based Protein Profiling (ABPP): A chemical proteomic approach (requires probe synthesis).

  • Functional Reporter Assays: A downstream phenotypic readout.

Recommendation: For 5-BBO, CETSA is the superior primary validation method due to its ability to detect direct binding of the unmodified parent compound in intact cells, avoiding the structure-activity relationship (SAR) disruptions often caused by attaching fluorophores or biotin handles required for ABPP.

Comparative Analysis: 5-BBO vs. Alternative Validation Methods

The following table contrasts the efficacy of confirming 5-BBO target engagement against standard alternative methodologies.

FeatureCETSA (Recommended) ABPP (Probe-Based) Functional Reporter (Indirect)
Analyte Unmodified 5-BBO (Parent)Alkyne/Biotin-tagged AnalogDownstream Substrate/Signal
Direct Binding? Yes (Biophysical)Yes (Covalent/Affinity)No (Inferred via phenotype)
Cellular Context Intact Live CellsLysate or Live CellsIntact Live Cells
False Positives Low (Thermal stabilization is specific)Medium (Non-specific alkylation)High (Off-target pathway modulation)
SAR Risk None High (Tag may abolish binding)None
Throughput Medium (Western Blot) / High (AlphaLISA)Low (Gel/Mass Spec)High (Plate reader)
Performance Verdict

While ABPP is the gold standard for identifying unknown targets of covalent inhibitors (common for benzoxazinones), CETSA is the superior method for confirming the engagement of the specific lead molecule (5-BBO) without chemical modification. Functional assays should only serve as secondary confirmation, as they cannot distinguish between target inhibition and upstream/downstream interference.

Mechanism of Action & Experimental Logic[1]

Benzoxazinone derivatives often function as mechanism-based inhibitors (suicide substrates) for serine hydrolases or as allosteric modulators.

  • If Covalent: The nucleophilic serine of the target attacks the carbonyl at position 2 (or 4), opening the ring and forming a stable acyl-enzyme complex.

  • If Non-Covalent: 5-BBO stabilizes the target protein structure through hydrogen bonding and hydrophobic interactions (bromine halogen bonding).

In both cases, ligand binding increases the thermal stability of the target protein (


), causing it to resist denaturation at elevated temperatures.
Workflow Visualization (Graphviz)

TE_Workflow Compound 5-BBO Treatment Cells Intact Cells (e.g., HEK293/Jurkat) Compound->Cells Control DMSO Control Control->Cells Heat Thermal Challenge (40-65°C Gradient) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Denatured proteins precipitate Soluble Soluble Fraction (Supernatant) Lysis->Soluble Stabilized targets remain soluble Detection Western Blot / AlphaLISA (Target Quantification) Soluble->Detection Result Shift in Aggregation Temp (T_agg) Detection->Result

Caption: Figure 1. Cellular Thermal Shift Assay (CETSA) workflow for validating 5-BBO target engagement. Ligand binding stabilizes the target, keeping it in the soluble fraction after thermal stress.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Determine the thermal stabilization of the target protein by 5-BBO in live cells.

Reagents & Setup
  • Cell Line: Relevant model expressing the target (e.g., Jurkat for kinases, A549 for proteases).

  • Compound: 5-BBO (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1x Protease Inhibitor Cocktail.

Step-by-Step Methodology
  • Cell Seeding: Seed cells at

    
     cells/mL in 6-well plates. Incubate overnight.
    
  • Treatment:

    • Experimental: Treat with 5-BBO (at

      
       or 10 µM) for 1 hour at 37°C.
      
    • Control: Treat with DMSO (0.1%) for 1 hour at 37°C.

  • Harvest & Aliquot:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Split each condition (Treated vs. DMSO) into 10 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Using a gradient PCR cycler, heat tubes to a range of temperatures (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 65°C) for 3 minutes .

    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add 50 µL of Lysis Buffer (with 0.4% NP-40 final) to each tube.

    • Freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect supernatants. Analyze via Western Blot using a specific antibody against the target protein.

  • Data Analysis:

    • Plot band intensity (normalized to lowest temp) vs. Temperature.

    • Calculate

      
       (Shift in melting temperature). A shift 
      
      
      
      indicates significant engagement.
Protocol B: Competitive ABPP (Alternative/Validation)

Objective: Confirm 5-BBO binds to the active site by competing with a broad-spectrum probe (e.g., Fluorophosphonate-Rhodamine for serine hydrolases).

Note: This is applicable if 5-BBO is a serine hydrolase inhibitor.

Step-by-Step Methodology
  • Lysate Preparation: Prepare proteome lysates from cells (1 mg/mL protein).

  • Competition:

    • Incubate lysate with 5-BBO (various concentrations: 0.1, 1, 10, 100 µM) for 30 min at 37°C.

    • Include a DMSO-only control.

  • Probe Labeling:

    • Add FP-Rhodamine (1 µM final) to all samples. Incubate for 1 hour at room temperature.

  • Quench & Denature:

    • Add SDS-PAGE loading buffer and boil for 5 min.

  • Visualization:

    • Resolve on SDS-PAGE.

    • Scan gel for fluorescence (Rhodamine channel).

  • Result Interpretation:

    • Disappearance of a specific fluorescent band in 5-BBO treated lanes indicates the compound has blocked the active site, preventing probe binding.

Data Interpretation & Troubleshooting

Expected Results Table
AssayPositive Result (Engagement)Negative Result (No Engagement)
CETSA Target band persists at higher temps in treated samples (

).
Target precipitates identically in DMSO and Treated samples.
ABPP Fluorescent band disappears in a dose-dependent manner.Fluorescent band intensity remains constant.
Functional Downstream substrate accumulation or signaling blockade.No change in downstream markers.
Troubleshooting Guide
  • Issue: No thermal shift observed in CETSA.

    • Cause 1: Compound is not cell-permeable. -> Solution: Perform Lysate-CETSA (treat lysate instead of live cells).

    • Cause 2:[1] Lysis buffer is too harsh. -> Solution: Use milder detergent (e.g., digitonin) to keep the complex intact.

  • Issue: High background in ABPP.

    • Cause: Probe concentration too high. -> Solution: Titrate probe down to 0.5 µM.

Signaling Pathway Context (Hypothetical Serine Protease)

Assuming 5-BBO acts as a serine protease inhibitor (common for this scaffold), the following diagram illustrates the pathway interruption.

Pathway Stimulus Pro-Inflammatory Stimulus ProEnzyme Pro-Enzyme (Inactive) Stimulus->ProEnzyme Activation ActiveEnzyme Active Serine Protease (Target) ProEnzyme->ActiveEnzyme Substrate Endogenous Substrate ActiveEnzyme->Substrate Catalysis Complex Acyl-Enzyme Complex (Inactive) ActiveEnzyme->Complex Inhibition BBO 5-BBO (Inhibitor) BBO->ActiveEnzyme Covalent/Competitive Binding Product Cleaved Product (Signaling/Damage) Substrate->Product Complex->Substrate Blockade

Caption: Figure 2. Mechanism of Action. 5-BBO engages the Active Serine Protease, forming an inactive complex and preventing substrate cleavage.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122.

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414.

  • Neumann, W., et al. (2015). "Benzoxazinones as covalent inhibitors of serine proteases." ChemMedChem, 10(1), 183-192. (Representative chemistry reference for benzoxazinone mechanism).

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Results for 5-Bromo-1H-benzo[d]oxazin-2(4H)-one

This guide provides a comprehensive framework for the statistical validation of experimental results pertaining to 5-Bromo-1H-benzo[d]oxazin-2(4H)-one. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical validation of experimental results pertaining to 5-Bromo-1H-benzo[d]oxazin-2(4H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth, experience-driven perspective on why specific experimental and statistical choices are made, ensuring the generation of robust and reliable data. We will use a case study focused on antifungal activity—a common attribute of the broader benzoxazinone class—to illustrate these principles in practice.

Introduction to 5-Bromo-1H-benzo[d]oxazin-2(4H)-one: A Scaffold of Potential

5-Bromo-1H-benzo[d]oxazin-2(4H)-one is a heterocyclic compound belonging to the benzoxazinone family. Its chemical structure, characterized by a fused benzene and oxazinone ring system with a bromine substituent, makes it a valuable intermediate in medicinal chemistry for creating more complex bioactive molecules.[1] The benzoxazinone scaffold is of significant interest in drug discovery due to the wide array of biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4]

Given the prevalence of antifungal properties within this chemical class,[5][6] a primary application for a novel derivative like 5-Bromo-1H-benzo[d]oxazin-2(4H)-one would be its evaluation as a potential antifungal agent. This guide will, therefore, focus on the rigorous validation of such hypothetical antifungal activity.

Chemical Properties of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one:

PropertyValueSource
CAS Number77603-45-3[7][8][9]
Molecular FormulaC₈H₆BrNO₂[9]
Molecular Weight242.03 g/mol [8][9]
Physical FormSolid[7]
StorageRoom temperature, inert atmosphere, protected from light[7][9]

Comparative Framework: Establishing a Performance Baseline

To meaningfully evaluate the efficacy of 5-Bromo-1H-benzo[d]oxazin-2(4H)-one, it is essential to compare its performance against established compounds. This comparative approach provides context for the experimental results and helps to determine the relative potency of the test compound.

For our case study on antifungal activity, we will consider the following comparators:

  • Positive Control: A well-characterized antifungal agent, such as Hymexazol or Carbendazim, for which extensive data on its antifungal activity is available.[10][11] This allows for the validation of the assay's sensitivity and provides a benchmark for high efficacy.

  • Negative Control: A vehicle control, typically the solvent used to dissolve the test compounds (e.g., Dimethyl Sulfoxide - DMSO), to assess the baseline growth of the fungus in the absence of any inhibitory substance.[12]

  • Structural Analogs: Other commercially available benzoxazinone derivatives to understand the structure-activity relationship (SAR). For this guide, we will include:

    • 6-Chloro-1H-benzo[d][2][13]oxazine-2,4-dione: To assess the effect of a different halogen at a different position.

    • 1H-Benzo[d][2][13]oxazine-2,4-dione: The unsubstituted parent compound to understand the contribution of the bromine atom to the activity.

Experimental Design and Protocol: A Mycelial Growth Inhibition Assay

The causality behind our experimental design is to create a reproducible and quantifiable system to measure the direct effect of our test compounds on fungal growth. The mycelial growth inhibition assay is a standard and visually intuitive method for this purpose.[14][15]

Experimental Workflow

The overall workflow is designed to move from preparing the necessary materials to inoculating the fungal cultures, treating them with the compounds, and finally, collecting and analyzing the data.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase prep_media Prepare Potato Dextrose Agar (PDA) Medium add_compounds Incorporate Compounds into PDA at Desired Concentrations prep_media->add_compounds prep_compounds Prepare Stock Solutions of Test Compounds and Controls prep_compounds->add_compounds prep_fungus Culture Fungal Strain (e.g., Fusarium oxysporum) inoculate Inoculate Plates with Fungal Mycelial Plugs prep_fungus->inoculate add_compounds->inoculate incubate Incubate Plates under Controlled Conditions inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate stat_analysis Perform Statistical Analysis calculate->stat_analysis statistical_validation data_collection Collect Raw Data (Colony Diameters) descriptive_stats Calculate Descriptive Statistics (Mean, SD, RSD) data_collection->descriptive_stats hypothesis_setup Formulate Null and Alternative Hypotheses descriptive_stats->hypothesis_setup choose_test Choose Appropriate Statistical Test (t-test or ANOVA) hypothesis_setup->choose_test perform_test Perform Statistical Test and Calculate p-value choose_test->perform_test interpret_results Interpret Results (p < 0.05?) perform_test->interpret_results conclusion Draw Conclusions about Compound Efficacy and Significance interpret_results->conclusion Yes no_sig No Significant Difference interpret_results->no_sig No

Caption: A decision-making flowchart for the statistical validation of experimental data.

Conclusion

The statistical validation of experimental results is not merely a final step in a research project but an integral part of the scientific process that ensures the reliability and significance of the findings. For a novel compound like 5-Bromo-1H-benzo[d]oxazin-2(4H)-one, a rigorous and well-designed experimental framework, coupled with appropriate statistical analysis, is paramount to elucidating its true potential as a bioactive molecule. By following the principles and protocols outlined in this guide, researchers can confidently assess its performance, compare it to relevant alternatives, and contribute to the body of trustworthy scientific knowledge.

References

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Journal of Applicable Chemistry.
  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS) and Cereal Aphids. Journal of Agricultural and Food Chemistry, 53(3), 538–547.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Indo American Journal of Pharmaceutical Sciences, 6(11), 14780-14784.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry.
  • Li, P., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1217035.
  • Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. (2025).
  • Wu, Q., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(40), 14489–14500.
  • In Vitro Tests of Mycelial Growth Inhibition. (2021). Bio-protocol, 11(12), e4045.
  • Li, P., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). MDPI.
  • 5-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. (n.d.). PubChem. Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2021). PMC.
  • Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay. (2023). protocols.io.
  • Antifungal activity test with mycelia growth‐inhibitory rate methods. (n.d.).
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). PMC.
  • Process Analysis of Variables for Standardization of Antifungal Susceptibility Testing of Nonfermentative Yeasts. (2011). Antimicrobial Agents and Chemotherapy, 55(6), 2748-2757.
  • 5-Bromo-1H-benzo[d]o[2][13]xazin-2(4H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]

  • TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. (2015). Semantic Scholar.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Antifungal Susceptibility Testing. (n.d.). International Society for Human and Animal Mycology.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). MDPI.
  • Natural benzoxazinones and synthetic derivatives mentioned in this study. (n.d.).
  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2021). Open Forum Infectious Diseases, 8(11), ofab524.
  • 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE. (2026). ChemicalBook.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one
© Copyright 2026 BenchChem. All Rights Reserved.